molecular formula C6H9N3O B1293136 2-(1H-pyrazol-1-yl)propanamide CAS No. 1172715-34-2

2-(1H-pyrazol-1-yl)propanamide

Cat. No.: B1293136
CAS No.: 1172715-34-2
M. Wt: 139.16 g/mol
InChI Key: CVZRDDTXGDTKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrazol-1-yl)propanamide is a chemical compound designed for research and development applications. As a propanamide derivative featuring a pyrazole moiety, it serves as a valuable building block in medicinal chemistry and drug discovery. Pyrazole-containing compounds are of significant interest in scientific research due to their potential biological activities . Related structural analogs have been investigated for various pharmacological properties, including neuroprotective effects. For instance, studies on similar N-propananilide derivatives bearing pyrazole rings have shown potential in protecting against neurotoxicity in cellular models, with activity linked to the modulation of apoptotic pathways, such as decreasing levels of pro-apoptotic Bax and caspase-3 proteins . Furthermore, pyrazole-based ligands are widely used in coordination chemistry for constructing metal complexes with potential applications in catalysis and materials science . Researchers can utilize this compound as a key intermediate to synthesize more complex molecules for biological screening or material development. The product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-pyrazol-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(6(7)10)9-4-2-3-8-9/h2-5H,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZRDDTXGDTKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis and Structural Validation of 2-(1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026


-alkylation of 1H-pyrazole with 

-haloamides and subsequent characterization.

Executive Summary

This technical guide details the synthesis and characterization of 2-(1H-pyrazol-1-yl)propanamide , a critical structural motif in fragment-based drug discovery (FBDD). The pyrazole ring serves as a bioisostere for phenyl or heteroaryl groups in kinase inhibitors, while the amide functionality provides essential hydrogen-bonding donors/acceptors for target engagement.

This protocol prioritizes a direct nucleophilic substitution (


)  strategy. Unlike multi-step ester-hydrolysis-amidation routes, this approach maximizes atom economy and reduces step count. The guide addresses the specific challenge of controlling regioselectivity (N- vs. O-alkylation) and ensuring complete conversion of the 

-haloamide.

Retrosynthetic Analysis & Strategy

To design the optimal route, we must deconstruct the target molecule into its synthons.

Structural Disconnection

The C-N bond at the


-position relative to the carbonyl is the strategic disconnection point.
  • Nucleophile: 1H-Pyrazole (

    
    ).
    
  • Electrophile: 2-Chloropropanamide or 2-Bromopropanamide.

Mechanistic Pathway

The reaction proceeds via an


 mechanism. The pyrazole nitrogen, deprotonated by a base, attacks the stereocenter of the propionamide.

Key Challenges:

  • Ambident Nucleophilicity: The amide oxygen can compete as a nucleophile (O-alkylation), though the pyrazolate anion is significantly more nucleophilic toward soft electrophiles.

  • Elimination: The

    
    -haloamide can undergo dehydrohalogenation to form acrylamide derivatives under harsh basic conditions.
    

Selected Reagent System:

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (

    
    ). We select 
    
    
    
    in Acetonitrile (MeCN)
    for this guide as it offers a milder, safer profile than NaH while sufficiently promoting the reaction for activated halides.
  • Solvent: Acetonitrile (polar aprotic, facilitates

    
    ).
    
Reaction Scheme Visualization

ReactionScheme Pyrazole 1H-Pyrazole (Nucleophile) Transition Transition State (SN2) Pyrazole->Transition K2CO3, MeCN Reflux, 12h Haloamide 2-Chloropropanamide (Electrophile) Haloamide->Transition Product 2-(1H-pyrazol-1-yl)propanamide (Target) Transition->Product Byproduct KCl + KHCO3 Transition->Byproduct

Caption: Figure 1. One-pot synthesis via nucleophilic substitution. The base facilitates deprotonation of pyrazole, driving the attack on the


-carbon.

Detailed Experimental Protocol

Materials & Reagents[1]
  • 1H-Pyrazole (CAS 288-13-1): 1.0 equiv (68.08 g/mol )

  • 2-Chloropropanamide (CAS 27816-36-0): 1.1 equiv (107.54 g/mol )

  • Potassium Carbonate (

    
    ):  2.0 equiv (anhydrous)
    
  • Potassium Iodide (KI): 0.1 equiv (Catalyst - Finkelstein condition)

  • Acetonitrile (MeCN): Anhydrous grade (0.2 M concentration)

Step-by-Step Methodology

Step 1: Catalyst Activation

  • Charge a flame-dried round-bottom flask with 1H-Pyrazole (10 mmol, 0.68 g) and

    
     (20 mmol, 2.76 g) .
    
  • Add Acetonitrile (50 mL) and stir at room temperature for 30 minutes. Rationale: This pre-activation step allows partial deprotonation and ensures the base is well-dispersed.

Step 2: Electrophile Addition 3. Add Potassium Iodide (1 mmol, 0.16 g) . Rationale: KI generates the more reactive iodide intermediate in situ (Finkelstein reaction), accelerating the


 rate.
4.  Add 2-Chloropropanamide (11 mmol, 1.18 g)  in a single portion.

Step 3: Reaction & Monitoring 5. Equip with a reflux condenser and heat the mixture to 80°C (Reflux) . 6. Monitor by TLC (Eluent: 5% MeOH in DCM).

  • Stain: KMnO4 or Iodine (Pyrazole is UV active, but the aliphatic chain is not).
  • Endpoint: Disappearance of pyrazole spot (
    
    
    ) and appearance of a new polar spot. Typical time: 12–16 hours.

Step 4: Workup & Isolation 7. Cool the reaction to room temperature. 8. Filter off the inorganic solids (


, KCl) through a pad of Celite. Rinse the pad with MeCN.
9.  Concentrate the filtrate under reduced pressure to yield a crude semi-solid.
10. Purification:  Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (Gradient: 0 

5% MeOH in DCM).
Workflow Diagram

Workflow Start Start: Reagent Charging Activation Activation: Stir Pyrazole + K2CO3 (30 min, RT) Start->Activation Addition Addition: Add 2-Chloropropanamide + KI Activation->Addition Reflux Reaction: Reflux at 80°C (12-16 hours) Addition->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No Filter Filtration (Remove Salts) Check->Filter Yes Evap Rotary Evaporation Filter->Evap Purify Recrystallization / Column Evap->Purify

Caption: Figure 2. Operational workflow for the synthesis and purification of the target amide.

Characterization & Validation

To ensure scientific integrity, the isolated compound must be validated using orthogonal spectroscopic methods.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 or 

. Note: Amide protons are often broad and solvent-dependent.
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight

H
7.60 – 7.75Doublet (d)1HPyrazole H-3Characteristic heteroaromatic CH

H
7.45 – 7.55Doublet (d)1HPyrazole H-5Characteristic heteroaromatic CH

H
6.90 – 7.30Broad Singlet2HAmide

Exchangeable protons (broad)

H
6.25 – 6.35Triplet (t)1HPyrazole H-4Diagnostic shielding at C4 position

H
4.90 – 5.10Quartet (q)1H

-CH
Deshielded by adjacent N and C=O

H
1.65 – 1.75Doublet (d)3HMethyl

Coupled to

-CH

C
~172.0SingletCC=OCarbonyl carbon

C
~139.0SingletCHPyrazole C-3Aromatic

C
~129.0SingletCHPyrazole C-5Aromatic

C
~105.0SingletCHPyrazole C-4Aromatic (Upfield)

C
~58.0SingletCH

-CH
Aliphatic methine

C
~18.5Singlet

MethylAliphatic methyl
Mass Spectrometry (ESI-MS)
  • Expected Mass (

    
    ):  139.15  g/mol 
    
  • Observed Ion (

    
    ):  140.15 m/z
    
  • Fragment Pattern: Loss of

    
     (M-17) or cleavage of the pyrazole ring may be observed at higher collision energies.
    
Infrared Spectroscopy (FT-IR)
  • 3350, 3180 cm

    
    :  N-H stretching (Primary Amide doublet).
    
  • 1670–1690 cm

    
    :  C=O stretching (Amide I band).
    
  • 1590 cm

    
    :  C=N / C=C stretching (Pyrazole ring breathing).
    

Troubleshooting & Optimization

Regioselectivity Issues

While 1H-pyrazole is symmetrical, substituted pyrazoles (e.g., 3-methylpyrazole) yield regioisomers (1,3- vs 1,5-isomers).[1]

  • Solution: If using substituted pyrazoles, lower the reaction temperature (0°C

    
     RT) and use a bulkier base (
    
    
    
    ) to favor the thermodynamic product (usually the less sterically hindered isomer).
Incomplete Conversion

If the starting material persists after 16 hours:

  • Cause: Decomposition of the chloroamide or "stalling" due to chloride inhibition.

  • Fix: Add 0.5 equiv of NaI (Sodium Iodide) to drive the Finkelstein exchange more aggressively, or switch solvent to DMF (higher boiling point, better solubility).

Hygroscopicity

Primary amides can be hygroscopic.

  • Handling: Store the final product in a desiccator. If the NMR shows water peaks, dry the compound under high vacuum (0.1 mbar) at 40°C for 4 hours.

Safety & Handling

  • Pyrazole: Toxic if swallowed. Irritating to eyes and skin. Use in a fume hood.

  • 2-Chloropropanamide: Potential alkylating agent. Handle with gloves and avoid inhalation.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 151090, 2-Chloropropanamide. Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 105-118. Retrieved from [Link][1][2]

  • Oncternal Therapeutics. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists. Retrieved from [Link]

Sources

understanding the pharmacophore of 2-(1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore of 2-(1H-Pyrazol-1-yl)propanamide Derivatives as Androgen Receptor Antagonists

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the pharmacophoric features of the 2-(1H-pyrazol-1-yl)propanamide scaffold, a promising class of molecules targeting the androgen receptor (AR). Primarily designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR), computational modeling workflows, and experimental validation protocols necessary to understand and exploit the therapeutic potential of this chemical series. We will dissect the core structural elements that govern biological activity, offering a roadmap for the rational design of next-generation therapeutics for conditions such as enzalutamide-resistant prostate cancer.

The Rise of a New Scaffold: Introduction to 2-(1H-Pyrazol-1-yl)propanamides

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide array of diseases.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1] The 2-(1H-pyrazol-1-yl)propanamide scaffold has recently emerged as a particularly compelling chemotype for the development of potent androgen receptor (AR) antagonists.[3][4] Specifically, this scaffold has shown promise in the context of selective androgen receptor degraders (SARDs) and pan-antagonists, offering a potential therapeutic strategy for castration-resistant prostate cancer (CRPC), including forms resistant to current standards of care like enzalutamide.[3][4][5]

Understanding the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is paramount for optimizing lead compounds. This guide will use a prominent example from the literature, (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide, to illustrate the key pharmacophoric features and the scientific process used to elucidate them.[3]

Deconstructing the Molecule: Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the structure-activity relationships within a chemical series provides the foundational evidence for a pharmacophore hypothesis. The general pharmacophore for nonsteroidal antiandrogens consists of an A-ring, a B-ring, and a linker moiety.[3][4] In our case, the 2-(1H-pyrazol-1-yl)propanamide scaffold fits this model, and extensive SAR studies have been conducted.[3]

The A-Ring: The Anchor to the Receptor

The A-ring, typically an aromatic moiety, plays a crucial role in anchoring the ligand within the AR binding pocket. For the parent compound, this is a 4-cyano-3-(trifluoromethyl)phenyl group. Modifications to this ring have demonstrated its importance for potent activity.

The B-Ring: The Pyrazole Moiety as a Key Modulator

The pyrazole ring is a critical determinant of both AR inhibitory potency and SARD activity.[3][5] Substitutions on this ring have a profound impact on the biological profile.

  • Necessity of Substitution: The unsubstituted pyrazole (16a) exhibits weak AR inhibitory activity (IC50 = 1.442 µM) and no SARD activity.[3]

  • Influence of Electron-Withdrawing Groups (EWGs): The introduction of EWGs on the pyrazole ring generally enhances AR inhibitory potency. A clear trend is observed: 4-NO₂ (16j, IC50 = 0.036 µM) > 4-CN (16i, IC50 = 0.045 µM) > 4-CF₃ (16g, IC50 = 0.071 µM).[3] This suggests that the electronic properties of the pyrazole ring are critical for its interaction with the target.

  • Positional Isomerism: Substituents at the 4-position of the pyrazole ring tend to be more potent than those at the 3-position. For instance, 4-fluoro substitution (10, IC50 = 0.199 µM) is superior to 3-fluoro substitution (16b, IC50 = 0.220 µM).[3]

  • Role of Electron-Donating Groups (EDGs): EDGs on the pyrazole ring are generally detrimental to activity, leading to reduced potency or even a switch to agonist activity (e.g., 4-NH₂ in compound 16t).[3]

The Propanamide Linker: Spacing and Chirality

The propanamide linker connects the A- and B-rings and provides the correct spatial orientation of these key recognition elements. The stereochemistry and substitutions within this linker are crucial. The (S)-enantiomer is generally preferred for potent activity.[3]

SAR Data Summary

The following table summarizes the in vitro AR activity for key analogues of the 2-(1H-pyrazol-1-yl)propanamide series, as reported by Dong et al.[3]

Compound IDPyrazole Substitution (B-Ring)AR Inhibition IC50 (µM)SARD Activity (% Degradation, FL/SV)
16a 4-H1.4420 / 0
10 4-F0.199100 / 100
16b 3-F0.22082 / 73
16c 4-Cl0.13671 / 34
16g 4-CF₃0.07180 / 100
16h 3-CF₃0.20567 / 54
16i 4-CN0.04590 / 100
16j 4-NO₂0.03620 / N.A.
16t 4-NH₂AgonistN.A.

Data extracted from Dong, Y., et al. (2020).[3] FL = Full-Length AR; SV = Splice Variant AR; N.A. = Not Available

The Pharmacophore Hypothesis

Based on the extensive SAR data, a hypothetical pharmacophore model for the 2-(1H-pyrazol-1-yl)propanamide series can be proposed. This model serves as a qualitative blueprint for designing new, potentially more potent molecules.

Key Pharmacophoric Features:

  • Hydrogen Bond Acceptor (HBA): The cyano group on the A-ring.

  • Hydrogen Bond Donor (HBD): The amide N-H in the propanamide linker.

  • Hydrophobic/Aromatic Feature 1 (HY/AR1): The trifluoromethyl-substituted phenyl A-ring.

  • Hydrophobic/Aromatic Feature 2 (HY/AR2): The substituted pyrazole B-ring.

  • Hydrogen Bond Acceptor (HBA): One of the nitrogen atoms of the pyrazole ring.

Pharmacophore_Model HBA1 HBA HBD HBD HBD->p2 HY_AR1 HY/AR HY_AR1->p1 A-Ring HY_AR2 HY/AR HY_AR2->p3 HBA2 HBA p1->HBA1 Cyano Group p1->HBD Linker Amide p2->HY_AR2 B-Ring (Pyrazole) p3->HBA2 Pyrazole Nitrogen

Caption: Hypothetical 3D pharmacophore model for 2-(1H-pyrazol-1-yl)propanamide AR antagonists.

Computational Workflow for Pharmacophore Refinement

To transition from a qualitative hypothesis to a quantitative, predictive model, a rigorous computational workflow is essential. This process typically involves ligand-based or structure-based pharmacophore modeling. Given the availability of AR crystal structures, a structure-based approach is highly recommended for its ability to incorporate receptor information.

Step-by-Step Protocol: Structure-Based Pharmacophore Modeling
  • Protein Preparation:

    • Objective: To prepare the androgen receptor crystal structure for modeling.

    • Procedure:

      • Download the crystal structure of the AR ligand-binding domain (LBD) from the Protein Data Bank (PDB).

      • Remove water molecules and any co-crystallized ligands.

      • Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH.

      • Perform energy minimization to relieve any steric clashes.

    • Causality: This step is crucial to ensure the receptor structure is in a low-energy, realistic conformation and that all potential hydrogen bonding interactions are correctly represented.

  • Binding Site Identification:

    • Objective: To define the active site for pharmacophore generation.

    • Procedure: Define the binding pocket based on the location of a co-crystallized known antagonist or through pocket detection algorithms.

  • Pharmacophore Feature Generation:

    • Objective: To identify potential pharmacophoric features within the defined binding site.

    • Procedure: Use software (e.g., Discovery Studio, MOE, Schrödinger) to map key interaction points within the binding site, such as H-bond donors/acceptors, hydrophobic regions, and charged centers, based on the properties of the surrounding amino acid residues.

  • Model Generation and Validation:

    • Objective: To generate and validate a predictive 3D pharmacophore model.

    • Procedure:

      • Generate a set of pharmacophore hypotheses based on the interaction map.

      • Score and rank the hypotheses based on their ability to align a training set of known active compounds.

      • Validate the best hypothesis using a test set of molecules with known activities (both actives and inactives). A good model should be able to distinguish actives from inactives with high accuracy.

    • Self-Validation: The use of an external test set is a critical validation step to ensure the model is not overfitted to the training data and has true predictive power.

Computational_Workflow start Start pdb Download AR Crystal Structure (PDB) start->pdb prep Protein Preparation (Add H, Minimize) pdb->prep site Define Binding Site prep->site feature_gen Generate Interaction Features site->feature_gen model_gen Generate Pharmacophore Hypotheses feature_gen->model_gen validate Validate Model with Training/Test Sets model_gen->validate is_predictive Is Model Predictive? validate->is_predictive refine Refine Model is_predictive->refine No final_model Final Pharmacophore Model is_predictive->final_model Yes refine->model_gen stop Stop final_model->stop

Caption: A typical computational workflow for structure-based pharmacophore model generation.

Experimental Protocols for Synthesis and Validation

A computational model is only as good as its experimental validation. This involves synthesizing novel compounds designed based on the pharmacophore model and evaluating their biological activity.

General Synthesis of 2-(1H-pyrazol-1-yl)propanamide Derivatives

The synthesis of this scaffold is well-documented and typically involves the coupling of a pyrazole moiety with a propanamide side chain.[3][5]

Protocol: Synthesis of (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide (10)

  • Step 1: Amide Formation

    • Commercially available (R)-3-bromo-2-hydroxy-2-methylpropanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in an inert solvent like THF at low temperature (-10 to 0 °C).

    • The resulting acid chloride is reacted with 4-amino-2-(trifluoromethyl)benzonitrile in the presence of a base (e.g., triethylamine, Et₃N) to form the bromoamide intermediate (13).

  • Step 2: Epoxide Formation

    • The bromoamide (13) is treated with a base such as potassium carbonate (K₂CO₃) in a solvent like 2-butanone under reflux to induce intramolecular cyclization, forming the key oxirane intermediate (14).

  • Step 3: Pyrazole Alkylation

    • 4-fluoropyrazole is deprotonated using a strong base like sodium hydride (NaH) in anhydrous THF at 0 °C.

    • The resulting pyrazolide anion is then reacted with the oxirane intermediate (14). The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • Aqueous workup followed by purification via silica gel chromatography yields the final product (10).[3]

  • Causality: This synthetic route is efficient and allows for modular variation of both the A-ring (by using different anilines in Step 1) and the B-ring (by using different pyrazoles in Step 3), making it ideal for generating a library of analogues for SAR studies.

Biological Evaluation: Androgen Receptor Transactivation Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor in a cellular context.

Protocol: Luciferase-Based AR Transactivation Assay

  • Cell Culture and Transfection:

    • HEK-293 cells are cultured under standard conditions.

    • Cells are co-transfected with plasmids encoding the full-length wild-type AR and a luciferase reporter gene under the control of an androgen-responsive element (ARE). A Renilla luciferase plasmid is often included as a transfection control.

  • Compound Treatment:

    • 24 hours post-transfection, the cells are treated with a dose-response range of the test compound in the presence of a known AR agonist (e.g., 0.1 nM R1881) to assess antagonist activity.

  • Luciferase Assay:

    • After a 24-hour incubation period, the cells are lysed.

    • The luciferase activity (firefly and Renilla) is measured using a luminometer and a dual-luciferase assay kit.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.

    • The normalized data is then plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.[3]

  • Self-Validation: The inclusion of a positive control (e.g., enzalutamide) and a negative control (vehicle) in each experiment is essential to validate the assay performance and ensure the reliability of the obtained IC50 values.

Experimental_Workflow start Pharmacophore Model design Design Novel Analogues start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification bio_assay Biological Assay (e.g., AR Transactivation) purification->bio_assay data_analysis Data Analysis (IC50) bio_assay->data_analysis sar_update Update SAR & Refine Model data_analysis->sar_update sar_update->design Iterative Cycle

Caption: The iterative cycle of pharmacophore-guided drug design and experimental validation.

Conclusion and Future Perspectives

The 2-(1H-pyrazol-1-yl)propanamide scaffold represents a highly promising framework for the development of novel androgen receptor antagonists and SARDs. A detailed understanding of its pharmacophore, derived from rigorous SAR analysis and refined through computational modeling, is the key to unlocking its full therapeutic potential. The essential features—a substituted aromatic A-ring, a propanamide linker, and an electronically tuned pyrazole B-ring—provide a clear roadmap for medicinal chemists.

Future efforts should focus on leveraging the validated pharmacophore model to design molecules with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel substitutions on both the A- and B-rings, guided by the computational model, could lead to the discovery of next-generation therapeutics for the treatment of advanced, drug-resistant prostate cancer.

References

  • Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole- 3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for - Scitech Journals. (n.d.). Retrieved from [Link]

  • Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Dong, Y., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(23), 14851–14877. Available at: [Link]

  • Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. Available at: [Link]

  • Le, T. N., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(37), 33436–33453. Available at: [Link]

  • Bansal, R. K., & Kumar, S. (2016). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society, 93(10), 1095-1111. Available at: [Link]

  • Cho-i, S., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(37), 33023–33033. Available at: [Link]

  • Dong, Y., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Oncternal Therapeutics. Available at: [Link]

  • 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2559. Available at: [Link]

  • Dong, Y., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(23), 14851–14877. Available at: [Link]

Sources

Technical Deep Dive: The 2-(1H-Pyrazol-1-yl)propanamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Next-Generation Androgen Receptor Degraders (SARDs) for Castration-Resistant Prostate Cancer[1]

Executive Summary

The 2-(1H-pyrazol-1-yl)propanamide scaffold represents a critical structural evolution in the design of nonsteroidal antiandrogens.[1] While traditional androgen receptor (AR) antagonists like Enzalutamide target the ligand-binding domain (LBD) to inhibit transcriptional activation, they are susceptible to resistance mechanisms, including AR amplification and splice variants (AR-SV).

Recent medicinal chemistry campaigns have validated the 2-hydroxy-2-methyl-3-(1H-pyrazol-1-yl)propanamide architecture as a dual-function pharmacophore. Unlike canonical antagonists, derivatives of this scaffold (such as UT-34 ) exhibit Selective Androgen Receptor Degrader (SARD) activity.[1][2] By inducing the proteasomal degradation of both full-length and splice-variant ARs, these molecules offer a viable therapeutic pathway for enzalutamide-resistant prostate cancer. This guide analyzes the synthetic routes, structure-activity relationships (SAR), and mechanistic differentiators of this scaffold.[1][3]

Chemical Architecture & Rational Design

The scaffold functions as a "B-ring" modification of the classical aryl-propionamide pharmacophore (seen in Bicalutamide). The substitution of the traditional aryl/sulfonyl group with a pyrazole moiety attached via the N1-nitrogen to the propanamide linker fundamentally alters the physicochemical profile and binding mode.

Structural Zones[1]
  • Zone A (A-Ring): Typically an electron-deficient aromatic system (e.g., 4-cyano-3-trifluoromethylphenyl) essential for high-affinity binding to the AR LBD.[1]

  • Zone B (Linker): A 2-hydroxy-2-methylpropanamide chain.[1] The hydroxyl group is crucial for H-bond interactions, while the chiral center (typically S-configuration in the pyrazole series, distinct from the R-bicalutamide preference) dictates stereospecific efficacy.

  • Zone C (B-Ring - Pyrazole): The 1H-pyrazol-1-yl moiety.[1] This is the variable region where substitution patterns drive the switch from simple antagonism to active receptor degradation.[1]

Synthetic Methodology

The most robust synthetic pathway for accessing highly functionalized 2-(1H-pyrazol-1-yl)propanamides involves a convergent "Epoxide Opening" strategy.[1] This method avoids the regioselectivity issues often encountered in direct alkylation of pyrazoles with linear alkyl halides.

Validated Protocol: The Epoxide Route

Reference Standard: Synthesis of UT-34 (J. Med.[1] Chem. 2020)

Step 1: Formation of the Electrophilic Epoxide Intermediate

Reagents: (R)-3-bromo-2-hydroxy-2-methylpropanoic acid, SOCl₂, Aniline derivative (A-Ring), K₂CO₃, 2-Butanone.[1]

  • Acid Chloride Formation: React (R)-3-bromo-2-hydroxy-2-methylpropanoic acid with thionyl chloride (SOCl₂) in THF at -10°C to form the acid chloride.[1]

  • Amide Coupling: Add the requisite aniline (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) and Et₃N.[1] Stir at 50°C to yield the 3-bromo-2-hydroxy-propanamide .

  • Cyclization: Reflux the bromo-amide intermediate with K₂CO₃ in 2-butanone. This promotes intramolecular displacement of the bromide by the hydroxyl oxygen, forming the oxirane (epoxide) intermediate .

    • Critical Control Point: Monitor by TLC for complete disappearance of the bromohydrin to avoid side reactions in the next step.

Step 2: Regioselective Pyrazole Coupling

Reagents: Substituted Pyrazole (B-Ring), NaH (60% dispersion), Anhydrous THF.[1]

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add the substituted pyrazole (1.0 equiv) slowly to form the pyrazolyl anion. Stir for 3 hours to ensure complete deprotonation.

  • Epoxide Opening: Add the oxirane intermediate (from Step 1) to the reaction mixture.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16h). The pyrazole anion attacks the less hindered carbon of the epoxide, regioselectively yielding the 2-hydroxy-3-(pyrazol-1-yl)propanamide .

  • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc).

Visualization: Synthetic Workflow

Synthesis Figure 1: Convergent Synthesis of Pyrazol-1-yl-propanamides via Epoxide Opening Start Bromo-Hydroxy Acid Step1 Acid Chloride Formation (SOCl2) Start->Step1 Amide Bromo-Amide Intermediate Step1->Amide + Aniline / Et3N Epoxide Oxirane Intermediate Amide->Epoxide K2CO3 / Reflux (Cyclization) Final 2-(1H-pyrazol-1-yl) propanamide (SARD) Epoxide->Final Nucleophilic Attack Pyrazole Substituted Pyrazole Pyrazole->Final 1. NaH (Deprotonation) 2. + Epoxide

Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold is tightly controlled by the electronic and steric environment of the pyrazole B-ring.[1]

The "Electron-Withdrawal" Rule

Data indicates a direct correlation between the electron-withdrawing capability of substituents on the pyrazole ring and Androgen Receptor (AR) inhibitory potency.[1]

Substituent (R) on PyrazolePositionEffect on Potency (IC50)SARD Activity (% Degradation)
-NO₂ 4-positionHighest Potency (< 50 nM)Low (Poor Degrader)
-CN 4-positionHigh PotencyHigh (>90%)
-CF₃ 4-positionHigh PotencyHigh (>80%)
-F (UT-34)4-positionModerate PotencyMaximal (100%)
-H -Weak PotencyNone
-NH₂ 4-positionAgonist Activity N/A
Key Insights:
  • Regiochemistry Matters: Substituents at the 4-position of the pyrazole generally confer superior potency compared to the 3-position.[1]

  • The Agonist Switch: Introducing electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OMe) groups can invert the activity, turning the molecule from an antagonist into an AR agonist .[1] This "molecular switch" must be carefully managed during lead optimization.

  • Degradation vs. Inhibition: Potency (IC50) does not always correlate with degradation efficacy.[1] For instance, the 4-nitro derivative is a potent inhibitor but a poor degrader.[1] The 4-fluoro (UT-34) and 4-cyano derivatives represent the optimal "sweet spot" for dual SARD/antagonist activity.

Visualization: SAR Logic Map

SAR Figure 2: Structure-Activity Relationship (SAR) of the Pyrazole Moiety cluster_0 B-Ring (Pyrazole) Modifications Core Pyrazol-1-yl-propanamide Scaffold EWG Electron Withdrawing Groups (NO2, CN, CF3, F) Core->EWG EDG Electron Donating Groups (NH2, OMe) Core->EDG Pos4 4-Position Substitution EWG->Pos4 Preferred Pos3 3-Position Substitution EWG->Pos3 Lower Potency Outcome2 Loss of Potency or Agonism EDG->Outcome2 Risk of Agonism Outcome1 Potent Antagonist + SARD Activity Pos4->Outcome1 Optimum (e.g., 4-F, 4-CN) Outcome3 Optimized Efficacy Pos4->Outcome3 Balance Degradation/Inhibition

Mechanism of Action: SARD Activity

The 2-(1H-pyrazol-1-yl)propanamide scaffold (specifically the UT-34 series) operates via a mechanism distinct from first-generation antiandrogens.[1]

  • Binding: The molecule binds to the AR Ligand Binding Domain (LBD).[1] The unique geometry of the pyrazole-propanamide tail likely induces a conformational change in the receptor different from that of enzalutamide (which induces the "helix-12 folding" blockade).

  • Destabilization: This conformational change exposes hydrophobic patches on the AR surface, flagging the protein as "misfolded."

  • Proteasomal Recruitment: The flagged AR is ubiquitinated and recruited to the proteasome for degradation.

  • Pan-Antagonism: Because the degradation machinery acts on the protein itself, this mechanism is effective against both wild-type AR and splice variants (AR-SV) that lack parts of the LBD, provided there is sufficient residual binding or AF-1 domain interaction (a property unique to this scaffold's "pan-antagonist" profile).[1]

References

  • He, Y., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer.[1][2] Journal of Medicinal Chemistry.[2]

  • Ponnusamy, S., et al. (2019). Orally Bioavailable Selective Androgen Receptor Degrader (SARD) UT-155 for the Treatment of Castration-Resistant Prostate Cancer.[1] Clinical Cancer Research.[1]

  • Narayanan, R. (2020). Selective Androgen Receptor Degraders (SARDs) – A Novel Approach for Castration Resistant Prostate Cancer.[1] Discovery Medicine.[1]

  • Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives: A Review.[1] European Journal of Medicinal Chemistry.[4]

Sources

solubility and stability profile of 2-(1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability Profile of 2-(1H-pyrazol-1-yl)propanamide

Foreword: Charting the Course for a Promising Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[2] The molecule 2-(1H-pyrazol-1-yl)propanamide, a simple yet elegant structure, represents a foundational scaffold within this chemical class. While extensive research has focused on more complex derivatives[3][4], a thorough understanding of the parent compound's fundamental properties is paramount for any rational drug design and development program.

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(1H-pyrazol-1-yl)propanamide. It is designed for researchers, formulation scientists, and analytical chemists in the pharmaceutical industry. More than a collection of protocols, this document elucidates the causality behind each experimental choice, empowering scientists to not only generate high-quality data but also to interpret it with confidence. We will proceed from foundational physicochemical principles to detailed, self-validating experimental workflows for solubility and stability assessment under forced degradation conditions, thereby establishing a robust data package for informed decision-making in the drug development lifecycle.

Section 1: Foundational Physicochemical Characterization

Before embarking on experimental studies, an in silico and theoretical assessment of 2-(1H-pyrazol-1-yl)propanamide provides a predictive foundation. This initial analysis guides experimental design, particularly in selecting appropriate pH ranges and solvent systems.

The structure combines a weakly basic pyrazole ring with a neutral propanamide side chain. The pyrazole moiety is known to have a pKa of approximately 2.5, rendering it significantly less basic than imidazole.[1] This low basicity, a result of the inductive effect from the adjacent nitrogen atom, dictates that the molecule will be predominantly neutral in physiological pH ranges. The amide group, while generally stable, represents a potential site for hydrolysis under harsh acidic or basic conditions.

PropertyPredicted Value / Key ConsiderationRationale & Implication for Experimental Design
Molecular Formula C₆H₉N₃OUsed for all molarity-based calculations.
Molecular Weight 139.16 g/mol Essential for preparing solutions of known concentration.
pKa (Predicted) ~2.5 (Pyrazole N2)The molecule is a weak base. Solubility is expected to increase significantly at pH < 2.5 due to protonation. The pH range for solubility studies must bracket this value.
LogP (Predicted) Low to moderateThe combination of the polar amide and the heterocyclic pyrazole suggests some degree of water solubility. The exact value will determine its classification in the Biopharmaceutics Classification System (BCS).
Hydrogen Bond Donors 1 (Amide N-H)Influences crystal lattice energy and interactions with polar solvents.
Hydrogen Bond Acceptors 3 (Amide C=O, Pyrazole N2)Contributes to solubility in protic solvents like water and ethanol.

Section 2: A Rigorous Approach to Solubility Profiling

Solubility is a critical determinant of a drug's oral bioavailability and dictates the feasibility of various dosage forms. A comprehensive solubility profile requires assessment in multiple aqueous and organic media. The causality behind this multi-faceted approach is to understand the molecule's behavior not only in a simple aqueous environment but also in biorelevant media and in solvents relevant to manufacturing and analytical method development.

Experimental Protocol 1: pH-Dependent Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, the most accurate and regulatory-accepted measure. The choice of the shake-flask method is based on its ability to ensure that a true equilibrium is reached between the solid and dissolved states of the compound.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2.0 to 10.0. It is critical to include points below and above the predicted pKa (e.g., pH 2.0, 4.0, 6.8, 7.4, 10.0).

  • Sample Preparation: Add an excess amount of solid 2-(1H-pyrazol-1-yl)propanamide to vials containing each buffer. The "excess" is key to ensuring saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C to assess temperature effects) for a defined period (e.g., 24-48 hours). A preliminary kinetics study should be run to confirm the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any particulate matter. This step is a common source of error; proper filter selection prevents loss of the analyte.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

  • pH Verification: Measure the pH of the final saturated solution to ensure no significant change occurred during equilibration.

Experimental Protocol 2: Solubility in Biorelevant and Organic Media

To predict in vivo performance and aid formulation, solubility should be assessed in media that simulate gastrointestinal conditions and in common organic solvents.

Methodology:

  • Biorelevant Media: Following the shake-flask method described above, determine the solubility in Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin, which can significantly alter solubility compared to simple buffers.

  • Organic & Co-Solvent Systems: Determine solubility in a panel of common pharmaceutical solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO). This data is invaluable for developing liquid formulations or for dissolving the compound for analytical and biological assays.

Data Presentation: Solubility Profile of 2-(1H-pyrazol-1-yl)propanamide
MediumpHTemperature (°C)Solubility (mg/mL)Solubility (mM)
pH 2.0 Buffer2.025
pH 4.0 Buffer4.025
pH 6.8 Buffer6.825
pH 7.4 Buffer7.425
SGF~1.237
FaSSIF6.537
FeSSIF5.037
EthanolN/A25
Propylene GlycolN/A25

Section 3: Intrinsic Stability and Forced Degradation

Understanding a molecule's intrinsic stability is a non-negotiable aspect of drug development. Forced degradation (or stress testing) is the systematic process of exposing a compound to conditions more severe than accelerated storage to identify likely degradation products and establish degradation pathways.[5] This information is crucial for developing stability-indicating analytical methods, identifying potential toxic impurities, and determining appropriate storage conditions.

Workflow for Stability Assessment

The entire process follows a logical, self-validating sequence. First, a robust analytical method is developed that can separate the parent compound from all potential degradation products. Only then can the forced degradation studies be meaningfully interpreted.

Caption: Workflow for Forced Degradation and Stability Analysis.

Experimental Protocol 3: Forced Degradation Studies

Prerequisite: A validated stability-indicating HPLC method with photodiode array (PDA) and mass spectrometry (MS) detection.

Methodology:

For each condition, a solution of 2-(1H-pyrazol-1-yl)propanamide (e.g., 1 mg/mL in a suitable solvent) is prepared and subjected to the stress. Samples are analyzed at appropriate time points (e.g., 0, 2, 8, 24 hours). A control sample (protected from stress) is analyzed concurrently.

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C.

    • Causality: This condition aggressively targets acid-labile groups. The primary expected degradation is the hydrolysis of the amide bond to form 2-(1H-pyrazol-1-yl)propanoic acid and ammonia.

    • Quenching: Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60 °C.

    • Causality: This condition targets base-labile groups. Similar to acid hydrolysis, amide cleavage is the most probable degradation pathway.

    • Quenching: Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature.

    • Causality: This tests the molecule's susceptibility to oxidation. The pyrazole ring, being electron-rich, is a potential site for oxidation (e.g., N-oxidation).

    • Quenching: No quenching is typically required, but dilution is used to minimize peroxide effects on the HPLC column.

  • Photostability:

    • Condition: Expose solid material and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

    • Causality: Assesses susceptibility to degradation upon exposure to light, which is critical for packaging and storage decisions. A parallel control sample must be protected from light (e.g., with aluminum foil).

  • Thermal Degradation:

    • Condition: Expose solid material to dry heat (e.g., 80 °C) for a specified duration.

    • Causality: Evaluates the solid-state thermal stability of the compound, which can influence manufacturing processes (e.g., drying) and long-term storage.

Section 4: Structural Elucidation of Degradation Products

Identifying the structure of significant degradation products is a regulatory expectation and a critical step in safety assessment.

Workflow for Degradant Identification

This process leverages the power of high-resolution mass spectrometry to piece together the molecular puzzle of unknown impurities.

G StressedSample Stressed Sample with Degradants HPLC HPLC Separation StressedSample->HPLC MS1 MS Scan (Accurate Mass of Parent and Degradants) HPLC->MS1 MS2 MS/MS Fragmentation of Selected Ions MS1->MS2 Isolate [M+H]+ Interpretation Fragment Analysis & Structure Proposal MS2->Interpretation Confirmation Confirm with Authentic Standard (if available) Interpretation->Confirmation

Caption: Logical Workflow for Degradation Product Identification.

Anticipated Degradation Pathways

Based on the chemical structure, the most probable degradation pathway is hydrolysis of the amide linkage.

  • Pathway: Amide Hydrolysis

  • Conditions: Acidic or basic conditions.

  • Products: 2-(1H-pyrazol-1-yl)propanoic acid (Degradant A) and Ammonia.

  • Detection: The primary degradant would be readily detectable by LC-MS in negative ion mode, showing an [M-H]⁻ ion corresponding to its molecular weight (140.14 g/mol ).

Conclusion

The systematic characterization of 2-(1H-pyrazol-1-yl)propanamide as outlined in this guide is a prerequisite for its advancement as a viable pharmaceutical candidate. By employing these robust, self-validating protocols, researchers can build a comprehensive data package that defines the molecule's operational boundaries for formulation, manufacturing, and storage. The causality-driven approach ensures that the data generated is not merely a set of numbers but a deep understanding of the compound's chemical behavior. This foundational knowledge is indispensable for mitigating risks, meeting regulatory expectations, and ultimately, accelerating the journey from discovery to clinical application.

References

  • Oncternal Therapeutics. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. [Link]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • Turk J Pharm Sci. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. [Link]

  • National Institutes of Health (PMC). 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. [Link]

  • ResearchGate. (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • ResearchGate. Synthetic route to the new 3‐(pyrazol‐1‐yl)propanamide (PPA) derivatives 3 and 4. [Link]

  • National Institutes of Health (PMC). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. [Link]

  • PubChem. 3-(1H-pyrazol-1-yl)propanamide. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF. [Link]

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. (PDF) A Short Review on Pyrazole Derivatives and their Applications. [Link]

Sources

Technical Guide: Initial Screening of 2-(1H-pyrazol-1-yl)propanamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0

  • Scope: In vitro Hit-to-Lead Validation

  • Target Molecule: 2-(1H-pyrazol-1-yl)propanamide (Scaffold/Fragment)[1]

Executive Summary

This guide details the technical workflow for the initial biological evaluation of 2-(1H-pyrazol-1-yl)propanamide . As a chemical entity, this molecule represents a "privileged scaffold"—a core structure frequently observed in kinase inhibitors (e.g., Ruxolitinib) and Androgen Receptor (AR) antagonists. The amide linkage provides critical hydrogen-bonding capabilities, while the pyrazole ring often mimics the adenine ring of ATP in kinase pockets.

Scientific Rationale: The primary objective of this screening is not merely to determine if the cell dies, but to validate the compound's specific activity profile against established cancer hallmarks. Given the structural precedence of pyrazole-amides, the screening logic prioritizes kinase-dependent and hormone-driven cancer models.

Chemical Handling & Preparation

Critical Control Point: Pyrazole-amides function as hydrogen bond donors/acceptors. Poor solubility in aqueous media is the primary cause of false negatives in early screening.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations (e.g., 100 mM) to prevent precipitation upon freeze-thaw cycles.

  • Storage: Aliquot into single-use amber vials (20 µL) stored at -20°C. Do not refreeze more than once.

Aqueous Dilution Protocol (The "Crash-Out" Check)

Before touching cells, validate solubility in culture media:

  • Dilute stock 1:1000 in RPMI-1640 (final 0.1% DMSO).

  • Incubate at 37°C for 4 hours.

  • Inspection: Check for crystal formation under 20x microscopy. If crystals are visible, the IC50 data will be invalid.

Cell Line Selection Strategy

Do not screen randomly. Select cell lines that probe specific signaling dependencies relevant to the pyrazole scaffold.

Panel TypeCell LineTissue OriginRationale for Selection
Primary Target PC-3 ProstateAR-independent; tests for kinase-driven survival (e.g., EGFR/PI3K).
Hormone Driven MCF-7 BreastER+; tests if the amide interferes with hormone receptor binding.
Genomic Control A549 LungKRAS mutant; tests efficacy against MAPK-dependent proliferation.
Toxicity Control HUVEC EndothelialCritical: Establishes the Therapeutic Index (TI).

Primary Screening Protocol: Multiplexed Viability

Methodology: ATP-based Luminescence (e.g., CellTiter-Glo) is selected over MTT due to higher sensitivity and fewer chemical interference artifacts with amide compounds.

Experimental Workflow

Step 1: Seeding (Day 0)

  • Seed cells in white-walled, clear-bottom 96-well plates.

  • Density: 3,000–5,000 cells/well (optimized for log-phase growth at 72h).

  • Volume: 90 µL/well.

  • Incubate 24h for attachment.[2][3]

Step 2: Compound Treatment (Day 1)

  • Prepare a 3-fold serial dilution of 2-(1H-pyrazol-1-yl)propanamide in media (8 points).

    • Top Concentration: 100 µM (Standard for fragment screening).

    • Vehicle Control: 0.1% DMSO (Must match highest treatment).

    • Positive Control: Staurosporine (1 µM) or Doxorubicin.

  • Add 10 µL of 10x compound solution to wells.

Step 3: Incubation (Day 1–4)

  • Incubate for 72 hours at 37°C, 5% CO₂.

Step 4: Readout (Day 4)

  • Equilibrate plate to Room Temperature (RT) for 30 mins.

  • Add 100 µL CellTiter-Glo reagent.

  • Shake (Orbit) for 2 mins to lyse cells.

  • Incubate 10 mins (dark) to stabilize signal.

  • Read Luminescence (Integration: 0.5–1.0 sec).

Visualization of Workflow

ScreeningWorkflow Compound 2-(1H-pyrazol-1-yl)propanamide (Solid Powder) Stock DMSO Stock Prep (10 mM, Anhydrous) Compound->Stock QC Solubility QC (Microscopy Check) Stock->QC Dilution in Media QC->Stock Fail: Reformulate Seeding Cell Seeding (PC-3, MCF-7, A549) 3k-5k cells/well QC->Seeding Pass Treatment Dose Response (0.01 µM - 100 µM) 72h Incubation Seeding->Treatment +24h Readout ATP Luminescence (CellTiter-Glo) Treatment->Readout Analysis Data Analysis (IC50 & Z-Factor) Readout->Analysis

Figure 1: Step-by-step screening workflow ensuring compound integrity before biological testing.

Data Analysis & Validation Criteria

Quality Control: Z-Factor

Before calculating IC50, validate the assay robustness using the controls on each plate:



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Pass Criteria: Z' > 0.5.

IC50 Calculation

Normalize data to Vehicle Control (100%) and Blank (0%). Fit using a 4-parameter logistic regression (4PL) model:



Mechanistic Hypothesis & Secondary Screening

If the primary screen yields an IC50 < 10 µM, proceed to mechanistic validation. Pyrazole-propanamides typically act via ATP-competitive inhibition or Receptor Antagonism .

Putative Signaling Pathway

The diagram below illustrates the likely intervention points (Kinase domain or AR-LBD) for this scaffold.

Mechanism Ligand Growth Factor (EGF/IGF) Receptor RTK (EGFR/IGF1R) ATP Pocket Ligand->Receptor Activation RAS RAS Receptor->RAS Compound 2-(1H-pyrazol-1-yl) propanamide Compound->Receptor Competitive Inhibition RAF RAF Compound->RAF Potential Off-Target RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation

Figure 2: Putative mechanism of action targeting the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs).

Selectivity Profiling (Secondary)
  • Therapeutic Index (TI):

    
    . A viable lead should have TI > 5.
    
  • Kinase Panel: If active, submit for a standard kinase panel (e.g., DiscoverX KINOMEscan) focusing on CDK2 and EGFR , as pyrazoles have high affinity for these pockets.

References

  • National Cancer Institute (NCI). (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved February 2, 2026, from [Link]

  • Li, Y., et al. (2020).[1] Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved February 2, 2026, from [Link]

  • Zhang, J., et al. (2019). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved February 2, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Strategic In Vitro Workflow for the Preclinical Evaluation of 2-(1H-Pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The specific structural class of 2-(1H-pyrazol-1-yl)propanamides has recently garnered significant attention, particularly for its potential in oncology. Published research has identified derivatives within this family as potent selective androgen receptor degraders (SARDs) and pan-antagonists, offering a promising therapeutic avenue for treating resistant forms of prostate cancer.[3][4] This application note presents a comprehensive, tiered in vitro experimental workflow designed to rigorously characterize novel 2-(1H-pyrazol-1-yl)propanamide analogs. The guide provides a logical progression from initial compound validation and primary target engagement to mechanistic studies and preliminary safety profiling, ensuring the generation of a robust data package for informed decision-making in the drug discovery pipeline.

Phase 1: Foundational Compound Characterization

Identity and Purity Verification

The absolute identity and purity of each synthesis batch of 2-(1H-pyrazol-1-yl)propanamide must be confirmed. This is a non-negotiable quality control step.

  • Methodology:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight and assess purity (>95% is the generally accepted threshold for screening compounds).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the precise chemical structure and rule out isomeric impurities.

Aqueous Solubility Determination

A compound's solubility dictates its achievable concentration in assay buffers and influences its behavior in cell-based assays. Poor solubility can lead to compound precipitation, resulting in artificially low potency measurements.

  • Protocol: Kinetic Solubility Assay using Nephelometry

    • Prepare a high-concentration stock solution of 2-(1H-pyrazol-1-yl)propanamide (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

    • Create a serial dilution of the stock solution in DMSO in a 96-well plate.

    • Add aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm.

    • The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

ParameterRecommended ThresholdRationale
Purity >95%Minimizes confounding effects from impurities.
Aqueous Solubility >10 µMEnsures compound remains in solution at typical screening concentrations.

Phase 2: Primary Target Engagement & Potency (Hypothesis-Driven)

Expert Rationale: Based on compelling evidence for related structures, the primary hypothesized target for a novel 2-(1H-pyrazol-1-yl)propanamide analog is the Androgen Receptor (AR).[3][4] This phase aims to directly measure the compound's ability to interact with AR and elicit a biological response in a relevant cellular context.

G

Caption: Workflow for primary target validation of 2-(1H-pyrazol-1-yl)propanamide.

Protocol 2.1: Androgen Receptor Competitive Binding Assay

Principle: This assay quantifies the ability of the test compound to displace a high-affinity radiolabeled or fluorescently-tagged ligand from the AR ligand-binding domain (LBD). This provides a direct measure of binding affinity (Ki). The principle of receptor-ligand binding assays is fundamental to pharmacology for studying molecular interactions.[5][6]

  • Materials:

    • Recombinant human AR-LBD protein.

    • Radiolabeled ligand (e.g., [³H]-Mibolerone) or fluorescent ligand.

    • Test compound: 2-(1H-pyrazol-1-yl)propanamide.

    • Reference competitor: Enzalutamide or Dihydrotestosterone (DHT).

    • Assay Buffer: Tris-HCl, EDTA, molybdate, glycerol, pH 7.4.

    • Scintillation proximity assay (SPA) beads or filter plates (for radioligand assays).

  • Step-by-Step Methodology:

    • In a 96-well plate, add assay buffer.

    • Add serial dilutions of the test compound or reference competitor. Include a "no competitor" control (total binding) and a "high concentration reference" control (non-specific binding).

    • Add a fixed, subsaturating concentration of the labeled ligand to all wells.

    • Add the AR-LBD protein to initiate the binding reaction.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C). Reaching equilibrium is a critical parameter for accurate affinity measurement.[7]

    • For SPA: Add SPA beads and incubate further to allow capture.

    • For Filtration: Transfer the contents to a filter plate and wash away unbound ligand.

    • Measure the signal (scintillation counts or fluorescence intensity).

    • Calculate the percent inhibition for each compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2.2: AR-Dependent Cell Viability Assay

Principle: If the compound binds to AR and acts as an antagonist or degrader, it should inhibit the proliferation of prostate cancer cell lines whose growth is dependent on AR signaling (e.g., LNCaP, VCaP). The MTT assay is a colorimetric method that measures the metabolic activity of viable cells, which is proportional to cell number.

  • Materials:

    • AR-positive human prostate cancer cells (e.g., VCaP).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Test compound and reference drug (e.g., Enzalutamide).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Step-by-Step Methodology:

    • Seed VCaP cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

    • Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control and plot the results to determine the IC50 value, representing the concentration at which 50% of cell growth is inhibited.

AssayKey ParameterExample Target Value
AR Binding Ki< 100 nM
VCaP Viability IC50< 1 µM

Phase 3: Cellular Mechanism of Action & Selectivity

Expert Rationale: Once on-target activity is confirmed, it is essential to understand how the compound works at a cellular level and to ensure it is not promiscuously hitting other targets. A selective compound is more likely to have a clean safety profile. This phase investigates the specific cellular phenotype (e.g., apoptosis, protein degradation) and begins to build a case for selectivity.

Protocol 3.1: Western Blot for AR Protein Degradation

Principle: To test the hypothesis that the compound is a SARD, this protocol directly measures the total amount of AR protein in treated cells. A reduction in protein level, independent of mRNA changes, is the hallmark of a protein degrader.

  • Step-by-Step Methodology:

    • Culture VCaP cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the Androgen Receptor. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify the band intensities and normalize the AR signal to the loading control. A dose-dependent decrease in the AR signal indicates protein degradation.

// Nodes Ligand [label="Androgen\n(e.g., DHT)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AR [label="Androgen Receptor (AR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="2-(1H-pyrazol-1-yl)propanamide", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="Androgen Response\nElement (ARE) on DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#FFFFFF", fontcolor="#202124"]; Degradation [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> AR [label="Binds & Activates"]; AR -> Nucleus [label="Translocates"]; Nucleus -> ARE [style=invis]; // for layout ARE -> Transcription; Compound -> AR [label="Binds (Antagonist)", color="#EA4335"]; Compound -> Degradation [label="Induces (SARD)", color="#EA4335", style=dashed]; AR -> Degradation [style=dashed];

// Invisible edges for alignment {rank=same; Ligand; Compound;} }

Caption: Hypothesized dual mechanism of action on the Androgen Receptor signaling pathway.

Protocol 3.2: General Cytotoxicity Assessment (Off-Target Cell Line)

Principle: To begin assessing selectivity, the compound's effect is tested on a cell line that does not express the primary target (AR). The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, a marker of cell death or necrosis.[9]

  • Materials:

    • AR-negative cell line (e.g., PC-3 for prostate cancer, or HEK293).

    • Commercially available LDH assay kit.

  • Step-by-Step Methodology:

    • Seed AR-negative cells in a 96-well plate and treat with the same concentration range of the test compound as used in Protocol 2.2.

    • Include controls: vehicle control (spontaneous LDH release), and a lysis control (maximum LDH release, by adding a detergent like Triton X-100).

    • Incubate for the desired time (e.g., 24-48 hours).

    • Carefully collect a portion of the cell culture supernatant from each well.

    • Follow the manufacturer's protocol for the LDH kit, which typically involves mixing the supernatant with a reaction mixture containing a tetrazolium salt.[10]

    • Incubate at room temperature for 30 minutes.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate percent cytotoxicity relative to the maximum release control. A high IC50 in this assay compared to the AR-positive line suggests on-target selectivity.

Phase 4: Preliminary Safety & ADME Profiling

Expert Rationale: Early assessment of a compound's potential liabilities is a cornerstone of modern drug discovery, saving significant time and resources.[11] This phase evaluates two critical parameters: metabolic stability, which influences how long the drug will last in the body, and hERG channel inhibition, a key indicator of potential cardiotoxicity.

Protocol 4.1: In Vitro Metabolic Stability (Human Liver Microsomes)

Principle: This assay measures the rate at which the compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in human liver microsomes. A high rate of metabolism (low stability) can predict rapid clearance and poor bioavailability in vivo.[12][13]

  • Materials:

    • Pooled Human Liver Microsomes (HLM).

    • NADPH regenerating system (cofactor for P450 enzymes).

    • Phosphate buffer (pH 7.4).

    • Test compound and positive control compounds (e.g., a rapidly metabolized drug like Verapamil and a stable one like Warfarin).

    • Acetonitrile with an internal standard for quenching and sample preparation.

  • Step-by-Step Methodology:

    • Pre-warm HLM and buffer to 37°C.

    • In a microcentrifuge tube, add buffer, HLM, and the test compound (at a low concentration, e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (cold acetonitrile with internal standard) to stop the reaction.

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Protocol 4.2: hERG Channel Inhibition Assay

Principle: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[14] Automated patch-clamp electrophysiology provides a direct functional measure of hERG channel inhibition. This is a critical safety screen mandated by regulatory agencies.[15]

  • Materials:

    • A stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Automated patch-clamp system (e.g., IonFlux, QPatch).

    • Extracellular and intracellular recording solutions.

    • Test compound and a positive control (e.g., Cisapride).

  • Step-by-Step Methodology:

    • Cells are harvested and prepared according to the instrument's specifications.

    • The automated system establishes a high-resistance seal ("gigaseal") between a single cell and the recording electrode.

    • A specific voltage-clamp protocol is applied to elicit a characteristic hERG tail current.[16]

    • After establishing a stable baseline current, the system perfuses the cell with increasing concentrations of the test compound.

    • The hERG current is measured at each concentration.

    • The percent inhibition of the tail current is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50.

ParameterAssay SystemDesirable OutcomeRationale
Metabolic Stability Human Liver Microsomest½ > 30 minIndicates the compound is not rapidly cleared by the liver.
Cardiotoxicity hERG Patch ClampIC50 > 10 µMSuggests a low risk of causing cardiac arrhythmias.

References

  • ResearchGate. Pyrazole derivative in preclinical study. [Link]

  • PubMed. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. [Link]

  • Oncternal Therapeutics. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. [Link]

  • ResearchGate. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health (NIH). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. [Link]

  • PubChem. 3-(1H-pyrazol-1-yl)propanamide. [Link]

  • National Institutes of Health (NIH). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Institutes of Health (NIH). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. [Link]

  • National Institutes of Health (NIH). Complex in vitro model: A transformative model in drug development and precision medicine. [Link]

  • National Institutes of Health (NIH). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • PubMed. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [Link]

  • PubMed. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. [Link]

  • National Institutes of Health (NIH). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • ResearchGate. Guidelines for the digestive enzymes inhibition assay. [Link]

  • YouTube. Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. [Link]

  • Taylor & Francis Online. Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. [Link]

  • MDPI. In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • Crown Bioscience. How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • BioIVT. Drug Metabolism Assays. [Link]

  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro. [Link]

  • ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • MDPI. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

  • Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • National Institutes of Health (NIH). 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. [Link]

  • Cell Microsystems. hERG K+ Channel Currents and Pharmacology Using the IonFlux™ System. [Link]

  • Molecular Biology of the Cell. A Guide to Simple and Informative Binding Assays. [Link]

  • MDPI. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

  • Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. [Link]

  • ResearchGate. Guidelines for cell viability assays. [Link]

  • YouTube. Biochemistry | Enzyme Inhibition. [Link]

  • Antibodies.com. LDH Cytotoxicity Assay Kit. [Link]

  • Creative Bioarray. hERG (Ikr, Kv11.1). [Link]

  • ResearchGate. An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. [Link]

Sources

Application Notes and Protocols for Determining the Cytotoxicity of 2-(1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Senior Application Scientist]

Introduction: Unveiling the Cytotoxic Potential of Pyrazole Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and notably, antitumor effects.[1][2][3] The compound 2-(1H-pyrazol-1-yl)propanamide belongs to this promising class of heterocyclic compounds. Preliminary studies on various pyrazole derivatives have demonstrated significant cytotoxic effects against numerous cancer cell lines, often through mechanisms that include the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[4][5] Therefore, a thorough in vitro evaluation of the cytotoxic potential of novel derivatives like 2-(1H-pyrazol-1-yl)propanamide is a critical step in the early stages of drug discovery and development.

This comprehensive guide provides a multi-faceted approach to assessing the cytotoxicity of 2-(1H-pyrazol-1-yl)propanamide. We will detail a panel of robust, cell-based assays designed to not only quantify cell death but also to elucidate the underlying cytotoxic mechanisms. By employing a combination of assays that measure distinct cellular parameters—metabolic activity, membrane integrity, and apoptotic pathways—researchers can construct a detailed profile of the compound's cellular impact. This integrated approach ensures a self-validating system, where data from one assay corroborates and builds upon the findings of another, leading to a more complete and trustworthy assessment.

Strategic Assay Selection: A Multi-Parametric Approach

To obtain a comprehensive understanding of the cytotoxic effects of 2-(1H-pyrazol-1-yl)propanamide, a panel of assays targeting different aspects of cell health is recommended. No single assay is sufficient to capture the complexity of cellular responses to a chemical compound.[6][7] This guide will focus on three key assays:

  • MTT Assay: To assess overall cell viability by measuring mitochondrial metabolic activity.[8][9]

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of a cytosolic enzyme.[6][10][11]

  • Caspase-3/7 Assay: To specifically investigate the induction of apoptosis, a common mechanism for pyrazole derivatives.[4][5][12]

The following diagram illustrates the workflow for a comprehensive cytotoxicity assessment:

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation A Select Cell Line (e.g., Cancer vs. Normal) B Cell Seeding (96-well plates) A->B C Compound Treatment (2-(1H-pyrazol-1-yl)propanamide) - Dose-response - Time-course B->C D MTT Assay (Metabolic Activity) C->D Incubation Period E LDH Assay (Membrane Integrity) C->E Incubation Period F Caspase-3/7 Assay (Apoptosis) C->F Incubation Period G Measure Absorbance/ Luminescence D->G E->G F->G H Calculate % Cytotoxicity & IC50 Values G->H I Mechanistic Insights H->I

Caption: A comprehensive workflow for assessing the cytotoxicity of 2-(1H-pyrazol-1-yl)propanamide.

Protocol 1: MTT Assay for Cell Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]

Materials
  • 2-(1H-pyrazol-1-yl)propanamide (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell line (e.g., a cancer cell line and a non-cancerous control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[14]

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(1H-pyrazol-1-yl)propanamide in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][15]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[15]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[15]

Data Analysis

The percentage of cell viability is calculated as follows:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6][10][11] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10][16] The amount of formazan is directly proportional to the number of lysed cells.[10]

Materials
  • Commercially available LDH cytotoxicity assay kit (recommended for standardized reagents)

  • 2-(1H-pyrazol-1-yl)propanamide

  • Selected cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is advisable to run this assay in parallel with the MTT assay using a duplicate plate.

  • Sample Collection:

    • After the desired incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stopping the Reaction:

    • Add the stop solution provided in the kit to each well.[16]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to reduce background from the cell culture medium.[16]

Data Analysis

To calculate the percentage of cytotoxicity, the following controls are necessary:

  • Spontaneous LDH release: Supernatant from untreated cells.

  • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 3: Caspase-3/7 Activity Assay

Principle

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[12][17] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[12]

Materials
  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • 2-(1H-pyrazol-1-yl)propanamide

  • Selected cell line

  • White-walled 96-well plates (for luminescence assays)

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, but use white-walled 96-well plates.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[17][18] Equilibrate the reagent to room temperature before use.

  • Assay Procedure:

    • After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.[18]

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Data Analysis

The fold increase in caspase-3/7 activity is calculated as follows:

Fold Increase = (Luminescence of treated cells) / (Luminescence of control cells)

The following diagram illustrates the principle of the Caspase-3/7 assay:

Caspase_Pathway cluster_cell Apoptotic Cell cluster_assay Assay Principle Compound 2-(1H-pyrazol-1-yl)propanamide Apoptotic_Signal Apoptotic Signal Compound->Apoptotic_Signal Induces Caspase37 Activated Caspase-3/7 Apoptotic_Signal->Caspase37 Activates Substrate Proluminescent Caspase-3/7 Substrate (DEVD sequence) Caspase37->Substrate Cleaves Luciferin Aminoluciferin Substrate->Luciferin Releases Light Luminescent Signal Luciferin->Light Generates

Caption: Mechanism of the luminescent Caspase-3/7 assay for apoptosis detection.

Data Presentation and Interpretation

For a clear comparison of the cytotoxic effects of 2-(1H-pyrazol-1-yl)propanamide, the results from the different assays should be summarized in a table.

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)Fold Increase in Caspase-3/7 Activity
0 (Control)10001
1
10
50
100

Interpretation of Results:

  • A dose-dependent decrease in cell viability (MTT assay) coupled with a dose-dependent increase in LDH release and caspase-3/7 activity would strongly suggest that 2-(1H-pyrazol-1-yl)propanamide induces cytotoxicity via apoptosis.

  • If significant LDH release is observed at concentrations where caspase activity is low, it may indicate a necrotic or other non-apoptotic cell death mechanism.

  • A decrease in cell viability without a significant increase in LDH release could suggest a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial cytotoxic characterization of 2-(1H-pyrazol-1-yl)propanamide. By integrating data from assays that probe metabolic health, membrane integrity, and apoptotic pathways, researchers can gain valuable insights into the compound's mechanism of action. This multi-parametric approach is essential for making informed decisions in the early stages of drug development and for advancing our understanding of the therapeutic potential of pyrazole derivatives.

References

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008, January 22). Bangladesh Journal of Pharmacology. Retrieved February 2, 2026, from [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). Retrieved February 2, 2026, from [Link]

  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved February 2, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 2, 2026, from [Link]

  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. (2020, November 12). PubMed. Retrieved February 2, 2026, from [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Retrieved February 2, 2026, from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024, July 20). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2015, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 2, 2026, from [Link]

  • (PDF) Cytotoxicity study of pyrazole derivatives. (2008, January 1). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2024, March 7). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Apoptosis Marker Assays for HTS. (2021, July 1). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2022, February 13). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Retrieved February 2, 2026, from [Link]

  • Apoptosis – what assay should I use? (2022, August 5). BMG Labtech. Retrieved February 2, 2026, from [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018, June 1). PubMed. Retrieved February 2, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2015, June 15). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved February 2, 2026, from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (n.d.). Retrieved February 2, 2026, from [Link]

  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. (2020, October 23). Oncternal Therapeutics. Retrieved February 2, 2026, from [Link]

  • Caspase 3/7 Activity. (2025, April 1). Protocols.io. Retrieved February 2, 2026, from [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved February 2, 2026, from [Link]

  • Choosing an Apoptosis Detection Assay. (2021, August 3). Biocompare. Retrieved February 2, 2026, from [Link]

Sources

Application Note & Protocol: Preparation of 2-(1H-pyrazol-1-yl)propanamide Stock Solutions for In Vitro Biological Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, storage, and use of 2-(1H-pyrazol-1-yl)propanamide stock solutions in biological research. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] The accuracy and reproducibility of in vitro experiments using such small molecules are critically dependent on the correct preparation of stock solutions. Issues such as poor solubility, compound degradation, and solvent-induced artifacts can lead to variable data and inaccurate structure-activity relationship (SAR) assessments.[3][4] This guide details field-proven protocols for dissolving 2-(1H-pyrazol-1-yl)propanamide, establishing a stable high-concentration stock, and preparing precise working concentrations for cell-based assays and other biological experiments. We address the causality behind procedural choices, from solvent selection to storage conditions, to ensure the integrity and reliability of your experimental outcomes.

Compound Characteristics and Pre-Protocol Considerations

A thorough understanding of the physicochemical properties of 2-(1H-pyrazol-1-yl)propanamide is the foundation for a robust experimental design. While specific experimental data for this exact isomer is not widely published, we can infer key properties from closely related analogs like 3-(1H-pyrazol-1-yl)propanamide and apply established principles for handling small molecules.

Physicochemical Profile

The following table summarizes the computed properties for the closely related isomer, 3-(1H-pyrazol-1-yl)propanamide, which serves as a reasonable proxy for procedural planning. Researchers must consult the Certificate of Analysis (CofA) provided by the supplier for the exact molecular weight of their specific lot of 2-(1H-pyrazol-1-yl)propanamide.

PropertyValue (for 3-(1H-pyrazol-1-yl)propanamide)Source
Molecular Formula C₆H₉N₃O[5]
Molecular Weight 139.16 g/mol [5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
LogP (Computed) -1[5]
The Critical Choice of Solvent

The primary challenge in preparing stock solutions is often compound solubility.[3] For many heterocyclic small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[4][6]

  • Why DMSO? DMSO is a powerful, water-miscible organic solvent that can typically dissolve compounds to a high concentration (e.g., 10-100 mM). This allows for the creation of a concentrated stock that can be diluted to working concentrations with minimal impact on the final assay medium.[6]

  • The Caveat: Solvent Toxicity. High concentrations of DMSO are toxic to cells and can interfere with biological assays.[6] It is imperative to maintain the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, with a preferred target of ≤0.1%.[7][8] Therefore, preparing a highly concentrated stock solution (e.g., 1000x to 10,000x the highest desired final concentration) is a standard and necessary practice.[7]

Stability and Storage

The pyrazole ring is generally a stable aromatic system.[1][2] However, the stability of any compound in solution can be affected by pH, temperature, and light. Some pyrazole derivatives have been shown to degrade in buffer solutions over time.[9]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and lead to compound degradation or precipitation. To avoid this, high-concentration stocks should be aliquoted into single-use volumes.[6]

  • Storage Temperature: For long-term stability, DMSO stock solutions should be stored at -20°C or -80°C in tightly sealed vials.[3]

Safety and Handling

As a laboratory chemical, 2-(1H-pyrazol-1-yl)propanamide and its solvent, DMSO, require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Ventilation: Weigh and handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]

  • Safety Data Sheet (SDS): Always consult the manufacturer-provided SDS before handling the compound. The SDS contains detailed information on hazards, first-aid measures, and disposal.[10][13]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 2-(1H-pyrazol-1-yl)propanamide in 100% sterile DMSO. This concentration is a common starting point for most in vitro studies.

Materials
  • 2-(1H-pyrazol-1-yl)propanamide (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile tips

  • (Optional) Bath sonicator

Calculation of Required Mass

The mass of the compound needed to prepare a stock solution of a specific volume and concentration is determined using the following formula[14]:

Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM Stock:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Desired Volume: 1 mL = 0.001 L

  • Molecular Weight (use value from CofA, proxy used here): 139.16 g/mol

Mass (mg) = (0.010 mol/L) × (0.001 L) × (139.16 g/mol ) × (1000 mg/g) = 1.39 mg

Step-by-Step Methodology
  • Preparation: Bring the vial of 2-(1H-pyrazol-1-yl)propanamide to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Carefully weigh the calculated mass of the compound (e.g., 1.39 mg) into a sterile microcentrifuge tube or vial. Perform this step in a chemical fume hood.[7]

  • Solvent Addition: Add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[6] Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aiding Dissolution (If Necessary): If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C for 10 minutes, followed by vortexing.[6][7] Ensure the solution cools to room temperature before proceeding. Caution: Do not use a solution that contains undissolved precipitate, as this will lead to inaccurate dosing. [7]

  • Aliquoting: To prevent repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile tubes.[6]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (100% DMSO), and preparation date. Store the aliquots at -20°C or -80°C for long-term use.

Workflow for Primary Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase calc 1. Calculate Mass (e.g., 1.39 mg for 1mL of 10mM) weigh 2. Weigh Compound (in fume hood) calc->weigh add_dmso 3. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso vortex 4. Vortex Until Dissolved add_dmso->vortex check 5. Visually Inspect for Clarity vortex->check aid Optional: Sonicate / Warm (37°C) check->aid Incomplete Dissolution aliquot 6. Aliquot into Single-Use Tubes check->aliquot Completely Dissolved aid->vortex store 7. Label and Store (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing a 10 mM primary stock solution.

Protocol: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration primary stock into your final aqueous medium (e.g., complete cell culture medium, phosphate-buffered saline).

Key Principles
  • Prevent Precipitation: Adding a concentrated DMSO stock directly to an aqueous solution can cause the compound to precipitate out. To avoid this, dilute the stock solution into a larger volume of the final medium while mixing.

  • Vehicle Control: It is essential to include a "vehicle control" in all experiments. This control consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the compound, to account for any effects of the solvent itself.[8]

Step-by-Step Methodology (Example: 10 µM Final Concentration)
  • Thaw Stock: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the contents at the bottom.

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Calculate Dilution:

    • Stock Concentration (C1) = 10 mM = 10,000 µM

    • Final Concentration (C2) = 10 µM

    • Final Volume (V2) = 10 mL (as an example)

    • Dilution Factor = C1 / C2 = 10,000 µM / 10 µM = 1000x

    • Volume of Stock to Add (V1) = (C2 × V2) / C1 = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Prepare Working Solution: Add 10 mL of pre-warmed medium to a sterile conical tube. While gently vortexing or swirling the medium, add the 10 µL of 10 mM stock solution. This ensures rapid dispersal and minimizes precipitation.

  • Final DMSO Concentration Check:

    • (Volume of DMSO added / Final Volume) × 100%

    • (10 µL / 10,000 µL) × 100% = 0.1% DMSO . This is an acceptable level for most cell lines.

  • Prepare Vehicle Control: Add 10 µL of 100% DMSO to a separate 10 mL of pre-warmed medium. This is your 0.1% DMSO vehicle control.

  • Use Immediately: Use the freshly prepared working solutions for your experiment immediately. Do not store dilute aqueous solutions of the compound for extended periods unless stability has been confirmed.

Workflow for Working Solution Preparation

G cluster_stock Stock Handling cluster_exp Experimental Solution (e.g., 10 µM) cluster_ctrl Vehicle Control (0.1% DMSO) thaw 1. Thaw 10 mM Stock Aliquot spin 2. Centrifuge Briefly thaw->spin dilute 4. Add 10 µL of Stock while vortexing spin->dilute add_dmso 4. Add 10 µL of 100% DMSO while vortexing medium_exp 3. Dispense Pre-warmed Medium (e.g., 10 mL) medium_exp->dilute use_exp 5. Use Immediately in Assay dilute->use_exp medium_ctrl 3. Dispense Pre-warmed Medium (e.g., 10 mL) medium_ctrl->add_dmso use_ctrl 5. Use in Parallel with Experiment add_dmso->use_ctrl

Caption: Parallel workflow for preparing experimental and vehicle control solutions.

References

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. [Link]

  • Delgado, D. R., Martínez, F., Jouyban, A., & Acree, W. E. (2022). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 27(21), 7381. [Link]

  • 3-(1H-pyrazol-1-yl)propanamide. (n.d.). PubChem. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Noble, C. G., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 20(2), 671-675. [Link]

  • 2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide. (n.d.). PubChem. [Link]

  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. [Link]

  • Thermodynamic study of solubility for pyrazinamide in ten solvents from T = (283.15 to 323.15) K. (2018). ResearchGate. [Link]

  • Sebastian, J., & Philip, J. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. [Link]

  • Chemical Properties of Propanamide (CAS 79-05-0). (n.d.). Cheméo. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2006). ResearchGate. [Link]

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2023). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. [Link]

  • The electrospinning behavior of poly(vinyl alcohol) in DMSO–water binary solvent mixtures. (2012). Springer. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. [Link]

  • Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. (2020). ResearchGate. [Link]

  • 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Application Note: 2-(1H-pyrazol-1-yl)propanamide Scaffolds as Glucokinase Allosteric Probes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide on the use of 2-(1H-pyrazol-1-yl)propanamide and its structural derivatives as chemical probes for Glucokinase (GK/GCK) .

While the specific molecule 2-(1H-pyrazol-1-yl)propanamide represents a minimal pharmacophore (fragment), it constitutes the essential binding core of the most widely studied class of Glucokinase Activators (GKAs) , such as GKA50 (Ro-28-1675) and Piragliatin. This guide addresses the application of this scaffold to interrogate the allosteric regulation of glucose metabolism.

Executive Summary & Scientific Rationale

The 2-(1H-pyrazol-1-yl)propanamide motif is the structural hallmark of "carbon-centered" Glucokinase Activators. Unlike ATP-competitive inhibitors, these probes bind to a distinct allosteric pocket located in the hinge region of Glucokinase.

Why use this probe?

  • Kinetic Modulation: It does not merely inhibit/activate; it increases the enzyme's affinity for glucose (lowers the

    
    ) and increases 
    
    
    
    .
  • Conformational Selection: The probe stabilizes the "Super-Open" or "Open" conformation of GK, facilitating glucose phosphorylation even at low physiological glucose concentrations.

  • Metabolic Control: It serves as a critical tool for studying the "Glucose Sensor" hypothesis in pancreatic

    
    -cells and hepatocytes.
    

Mechanism of Action: The Allosteric Switch

Glucokinase operates as a monomeric enzyme with a sigmoidal glucose dependence (Hill coefficient


). This cooperativity is not due to multimerization but a slow transition between a low-affinity "Super-Open" state and a high-affinity "Closed" catalytic state.

The 2-(1H-pyrazol-1-yl)propanamide probe binds to the allosteric site, effectively "locking" the enzyme in a conformation that is primed to bind glucose.

Pathway Diagram (Graphviz)

The following diagram illustrates the kinetic shift induced by the probe.

GKA_Mechanism cluster_effect Physiological Outcome GK_SuperOpen GK (Super-Open) Low Affinity GK_Open GK (Open) Active Transition GK_SuperOpen->GK_Open Slow Transition GK_Closed GK (Closed) Catalytic State GK_Open->GK_Closed + Glucose GK_Open->GK_Closed Enhanced Affinity Reaction Glucose -> G6P GK_Closed->Reaction Catalysis Probe Probe: 2-(1H-pyrazol-1-yl) propanamide Probe->GK_Open Binds Allosteric Site Stabilizes Open State Glucose Glucose

Caption: The probe binds the allosteric site, shifting the equilibrium from the inactive Super-Open state toward the active Open state, thereby sensitizing the enzyme to glucose.

Experimental Protocols

Protocol A: Coupled Enzymatic Assay (Kinetic Validation)

This is the gold-standard method to quantify the potency of the probe. The production of Glucose-6-Phosphate (G6P) by GK is coupled to Glucose-6-Phosphate Dehydrogenase (G6PDH), reducing NAD+ to NADH (absorbance at 340 nm).

Reagents:

  • Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM MgCl

    
    , 1 mM DTT.
    
  • Enzymes: Recombinant Human Glucokinase (20 nM final), G6PDH (Leuconostoc mesenteroides, 2 U/mL).

  • Substrates: ATP (2 mM), NAD+ (1 mM).

  • Variable: Glucose (0.5 mM to 20 mM serial dilution).

  • Probe: 2-(1H-pyrazol-1-yl)propanamide (dissolved in DMSO).

Step-by-Step Procedure:

  • Preparation: Prepare a 2X Master Mix containing Buffer, ATP, NAD+, and G6PDH.

  • Probe Incubation: Add 1

    
    L of Probe (various concentrations) or DMSO vehicle to a 96-well UV-transparent plate.
    
  • Enzyme Addition: Add Glucokinase solution to the wells. Incubate for 10 minutes at 30°C to allow allosteric binding.

  • Substrate Initiation: Add the Glucose dilution series to initiate the reaction.

  • Measurement: Monitor Absorbance (340 nm) continuously for 20 minutes at 30°C using a kinetic microplate reader.

  • Analysis: Calculate initial velocities (

    
    ). Plot 
    
    
    
    vs. [Glucose]. Fit to the Hill Equation:
    
    

Expected Results:

Parameter Vehicle (DMSO) With Probe (Activator) Interpretation

|


 (Glucose)  | ~8.0 mM | < 4.0 mM | Increased affinity (Left shift) |
| 

(Hill Coeff)
| ~1.7 | ~1.0 - 1.2 | Loss of cooperativity (Hyperbolic) | |

| 100% | > 120% | Increased catalytic turnover |
Protocol B: Cellular Glucose Uptake (INS-1 832/13 Cells)

To verify target engagement in a biological system, use insulin-secreting cell lines.

  • Seeding: Plate INS-1 cells (50,000/well) in 96-well plates. Culture for 24h.

  • Starvation: Wash cells with KRB buffer (glucose-free) and incubate for 2 hours.

  • Treatment: Treat cells with the Probe (1-10

    
    M) in KRB buffer containing sub-maximal glucose (e.g., 5 mM).
    
  • Tracer: Add 2-Deoxy-D-[1,2-

    
    H]glucose (0.5 
    
    
    
    Ci/well). Incubate for 15 min at 37°C.
  • Termination: Wash rapidly with ice-cold PBS + 100

    
    M Phloretin (to stop transport).
    
  • Lysis: Lyse cells with 0.1 N NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Chemical Synthesis & Handling (Safety Note)

  • Solubility: The amide core is polar but the lipophilic pyrazole makes it soluble in DMSO or Methanol. Stock solutions (10-100 mM) should be stored at -20°C.

  • Stability: The 2-(1H-pyrazol-1-yl) linkage is generally stable to hydrolysis under physiological conditions.

  • Chirality: The C2 position is chiral. The (S)-enantiomer is typically the bioactive form for GKA derivatives (e.g., GKA50). If using the racemic fragment, potency will be approximately 50% of the pure enantiomer.

Fragment-Based Screening Context

If using 2-(1H-pyrazol-1-yl)propanamide as a fragment :

  • Concentration: Fragments have low affinity (

    
     in mM range). Assay at 1-5 mM concentration.
    
  • Method: Use Ligand-Observed NMR (STD-NMR) or Surface Plasmon Resonance (SPR) rather than functional assays, as the fragment alone may not induce the full conformational shift required for activation.

Troubleshooting & Controls

IssueProbable CauseSolution
No Activation Observed Probe is a weak fragment (low affinity).Use a high-affinity derivative (e.g., GKA50) as a positive control.
High Background Signal G6PDH interference.Run a control without GK; if signal persists, the probe affects the coupling enzyme.
Precipitation High concentration in aqueous buffer.Limit final DMSO concentration to < 1% and verify solubility.

References

  • Grimsby, J., et al. (2003). "Allosteric activators of glucokinase: potential role in diabetes therapy." Science, 301(5631), 370-373.

  • Matschinsky, F. M. (2009). "Assessing the potential of glucokinase activators in diabetes therapy." Nature Reviews Drug Discovery, 8(5), 399-416.

  • Pfefferkorn, J. A., et al. (2012). "Glucokinase activators: chemistry, mechanism of action, and clinical status." Expert Opinion on Therapeutic Patents, 22(11), 1297-1331.

  • PubChem Compound Summary. "3-(1H-pyrazol-1-yl)propanamide" (Isomer reference/Building Block).

Application Note: Comprehensive Metabolic Stability Assessment of 2-(1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule 2-(1H-pyrazol-1-yl)propanamide represents a distinct chemotype combining a polar amide motif with an aromatic pyrazole ring. In drug discovery, this structure serves as a critical fragment or scaffold for kinase inhibitors and anti-inflammatory agents. However, its dual-functionality presents a unique metabolic dichotomy:

  • Hydrolytic Liability: The terminal primary amide is susceptible to rapid hydrolysis by plasma amidases and carboxylesterases (CES).

  • Oxidative Liability: The pyrazole ring and the alkyl linker are targets for Cytochrome P450 (CYP) oxidation or cytosolic Aldehyde Oxidase (AOX).

The Challenge: Standard microsomal assays alone are insufficient. Microsomes contain CYPs but lack cytosolic enzymes (like AOX) and plasma esterases. Relying solely on microsomal stability data may drastically underpredict the in vivo clearance of this compound.

The Solution: This guide defines a Tiered Metabolic Stability Strategy integrating Plasma Stability (hydrolysis) and S9/Microsomal Stability (oxidation) to provide a holistic clearance profile.

Experimental Strategy & Workflow

To accurately predict the metabolic fate of 2-(1H-pyrazol-1-yl)propanamide, we must decouple hydrolytic clearance (plasma/cytosol) from oxidative clearance (ER membrane).

Strategic Workflow Diagram

MetabolicStrategy Start Compound: 2-(1H-pyrazol-1-yl)propanamide Split Parallel Incubation Pathways Start->Split PathA Path A: Hydrolytic Stability (Plasma) Split->PathA Assess Plasma Instability PathB Path B: Oxidative Stability (Liver Microsomes/S9) Split->PathB Assess Hepatic Clearance EnzymesA Target Enzymes: Carboxylesterases, Amidases PathA->EnzymesA EnzymesB Target Enzymes: CYPs (Microsomes) AOX (S9 Fraction) PathB->EnzymesB Analysis LC-MS/MS Quantification (MRM Mode) EnzymesA->Analysis EnzymesB->Analysis Result Data Output: t1/2, CLint, Metabolic Soft Spot Analysis->Result

Figure 1: Parallel assessment strategy ensuring both hydrolytic (plasma) and oxidative (hepatic) pathways are captured.

Protocol A: Plasma Stability Assay (Hydrolysis Focus)

Objective: Determine the half-life (


) of the amide bond in the presence of plasma esterases.
Critical Insight:  Amides are often stable in human plasma but unstable in rodent plasma due to higher esterase activity in rats/mice. This interspecies difference must be validated early.
Materials
  • Matrix: Pooled Plasma (Human, Rat, Mouse) – Sodium Heparin or EDTA treated. Note: Avoid Citrate if pH sensitivity is suspected, though rare for amides.

  • Buffer: PBS (pH 7.4).

  • Controls:

    • Positive (Unstable):Procaine or Propantheline (rapid hydrolysis).

    • Negative (Stable):Warfarin or Verapamil .

Detailed Procedure
  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates. Adjust pH to 7.4 if necessary (plasma pH can drift upon storage).

  • Initiation:

    • Pre-warm 980 µL of plasma in a 96-well deep-well plate at 37°C for 10 min.

    • Spike 20 µL of test compound (100 µM stock in DMSO) to achieve 2 µM final concentration . Final DMSO < 1%.[1][2]

  • Incubation & Sampling:

    • Incubate at 37°C with gentle shaking (approx. 100 rpm).

    • Time Points: 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching:

    • At each time point, transfer 50 µL of incubation mixture into a plate containing 200 µL of ice-cold Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide 100 ng/mL).

  • Processing:

    • Vortex for 10 min @ 1000 rpm.

    • Centrifuge at 4000 rpm (approx 3200 x g) for 20 min at 4°C to precipitate proteins.

    • Transfer 100 µL supernatant to a fresh plate and dilute 1:1 with water (to improve peak shape on LC).

Protocol B: Microsomal/S9 Stability Assay (Oxidative Focus)

Objective: Measure Intrinsic Clearance (


) driven by CYP enzymes.
Expert Recommendation:  Given the pyrazole moiety, there is a risk of metabolism by Aldehyde Oxidase (AOX) . Standard Microsomes (HLM) lack AOX.
  • Standard Path: Use Liver Microsomes (CYP focus).[1][3][4]

  • Advanced Path: Use Liver S9 Fraction (Contains both Microsomes + Cytosol) if AOX metabolism is suspected.

  • Below describes the Standard Microsomal Protocol.

Materials
  • Enzyme Source: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein stock.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+) or commercially available 10x NADPH solution.

  • Buffer: 100 mM Potassium Phosphate (K-Pi), pH 7.4.[5]

Detailed Procedure
  • Master Mix Preparation (2x):

    • Prepare a solution containing 1.0 mg/mL microsomal protein in K-Pi buffer.

  • Compound Spiking:

    • Spike test compound to create a 2 µM solution in the Master Mix. (Final assay concentration will be 1 µM compound, 0.5 mg/mL protein).

  • Pre-Incubation:

    • Aliquot 30 µL of the Compound/Microsome mix into 96-well plates.

    • Incubate at 37°C for 10 min. (Allows compound to bind non-specifically to protein and reach thermal equilibrium).

  • Reaction Initiation:

    • Add 30 µL of pre-warmed 2 mM NADPH solution to start the reaction. (Final NADPH = 1 mM).

  • Sampling (Kinetic Time Points):

    • Time Points: 0, 5, 15, 30, 45, 60 minutes.

    • Zero Point Control: Add Quench solution before NADPH.

  • Quenching:

    • Add 180 µL of ice-cold ACN (with Internal Standard) to stop the reaction.

  • Processing:

    • Centrifuge at 4000 rpm for 20 min. Analyze supernatant.

Experimental Workflow Diagram

MicrosomalAssay Prep 1. Prep Master Mix (Microsomes + Cmpd) PreWarm 2. Pre-Incubate 37°C, 10 min Prep->PreWarm Start 3. Add NADPH (Start Reaction) PreWarm->Start Sample 4. Sampling Loop (0, 5... 60 min) Start->Sample Sample->Sample Repeat for each timepoint Quench 5. Quench with ACN (+ Internal Std) Sample->Quench

Figure 2: Step-by-step execution of the metabolic stability incubation.

Analytical Method (LC-MS/MS)[1][2][3][5][6]

Rationale: The molecule is small and polar. Reverse Phase (C18) chromatography with Electrospray Ionization (ESI) is standard.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Chromatography:

    • Column: Kinetex C18 or Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

    • Gradient: 5% B to 95% B over 2.5 minutes.

MRM Transitions (Predicted):

  • Parent Mass: 139.15 Da

    
    
    
    
    
  • Transition 1 (Quantifier):

    
     (Loss of Pyrazole, detection of propanamide cation).
    
  • Transition 2 (Qualifier):

    
     (Detection of Pyrazole ring fragment).
    

Data Analysis & Calculations

Determination of Half-Life ( )

Plot the natural logarithm (


) of the % Remaining Parent Compound  (y-axis) versus Time  (x-axis).[7] The slope (

) of the linear regression represents the elimination rate constant.

[7]
Intrinsic Clearance ( )

Convert the half-life into intrinsic clearance relative to the protein content. This value represents the enzyme's ability to metabolize the drug without blood flow limitations.



Interpretation Guide
ParameterLow ClearanceModerate ClearanceHigh ClearanceImplication

(min)
> 6020 - 60< 20Rapid

suggests poor bioavailability.

(µL/min/mg)
< 1515 - 45> 45High

requires structural modification (e.g., blocking metabolic soft spots).

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[8] U.S. Food and Drug Administration.[9][10][11][12] [Link]

  • Di, L., et al. (2005).[6] Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[10][11][13][14] [Link]

  • Pryde, D. C., et al. (2010). Aldehyde oxidase: an enzyme of emerging importance in drug discovery.[15] Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

resolving solubility issues of 2-(1H-pyrazol-1-yl)propanamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Ticket ID: #SOL-PYR-2024-001 Subject: Resolving Aqueous Solubility Issues for 2-(1H-pyrazol-1-yl)propanamide Status: Open / Guide Generated Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

User reports indicate precipitation and instability when preparing aqueous working solutions of 2-(1H-pyrazol-1-yl)propanamide (MW: ~139.15 g/mol ). Unlike lipophilic drugs that fail due to hydrophobicity ("Grease Balls"), this compound typically exhibits "Brick Dust" behavior—high crystal lattice energy coupled with moderate polarity.

This guide provides a root-cause analysis and a validated "Golden Path" protocol to achieve stable aqueous concentrations for bioassays.

Part 1: Diagnostic & Root Cause Analysis

Before attempting solubilization, we must understand why the molecule resists solution.

Physicochemical ParameterValue (Approx.)Implication for Solubility
Molecular Weight 139.15 DaSmall molecule; should be kinetically fast to dissolve, but packs tightly.[1]
LogP (Octanol/Water) ~ -0.5 to 0.5Low Lipophilicity. This is NOT a hydrophobic compound.[1] Adding more DMSO isn't always the fix.
pKa (Pyrazole N) ~2.5 (Basic)Weak Base. It only ionizes (protonates) at pH < 2.[1]5. Adjusting buffer to pH 7.4 leaves it neutral.
pKa (Amide) ~15 (Neutral)Non-ionizable in biological conditions.[1]
Melting Point High (>100°C expected)High Lattice Energy. The molecules prefer sticking to each other (solid state) than interacting with water.[1]

The Diagnosis: The solubility issue is Thermodynamic , driven by strong intermolecular hydrogen bonding (Amide-Pyrazole interactions) in the crystal lattice. Standard pH adjustments will fail because the molecule remains neutral at physiological pH.

Part 2: Troubleshooting Protocols (The "Golden Path")

Workflow 1: The "Solvent Shift" Method (Recommended)

Use this for preparing stock solutions for cellular or enzymatic assays.

The Logic: We must overcome the lattice energy using a high-energy solvent (DMSO) and then "lock" the molecules in a dissolved state using a surfactant or cosolvent before they can re-crystallize.

Step-by-Step Protocol:

  • Primary Stock Preparation (DMSO):

    • Weigh the solid powder.

    • Dissolve in anhydrous DMSO to reach 100 mM .

    • Critical Step: Sonicate at 40°C for 5 minutes. Visual clarity is not enough; micro-crystals may persist.

  • Intermediate Dilution (The "Shift"):

    • Do NOT add the 100 mM stock directly to the aqueous buffer. This causes "shock precipitation" (local supersaturation).

    • Prepare a 10x Intermediate in a cosolvent mix: 50% DMSO / 50% PEG-400.

    • Dilute the 100 mM stock 1:10 into this mix (Final: 10 mM).

  • Final Working Solution (Aqueous):

    • Add the buffer to the intermediate , not the intermediate to the buffer.

    • Rate: Dropwise addition while vortexing.

    • Target: Final DMSO concentration < 1% (v/v).

Workflow 2: Hydrotropic Solubilization (Advanced)

Use this if DMSO is toxic to your specific assay (e.g., sensitive primary neurons).

The Logic: Hydrotropes (like Nicotinamide) disrupt the water structure and stack against the planar pyrazole ring, preventing aggregation without using organic solvents.

  • Prepare Hydrotrope Buffer:

    • Dissolve Nicotinamide (20% w/v) in your standard PBS or HEPES buffer.

    • Filter sterilize (0.22 µm).

  • Direct Dissolution:

    • Add 2-(1H-pyrazol-1-yl)propanamide powder directly to the Hydrotrope Buffer.

    • Vortex and sonicate for 10 minutes.

    • Result: Solubility can often increase by 10-50x compared to pure buffer.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on assay constraints.

Solubility_Decision_Tree Start Start: 2-(1H-pyrazol-1-yl)propanamide Solubility Issue Check_Conc Target Concentration? Start->Check_Conc Low_Conc < 100 µM Check_Conc->Low_Conc High_Conc > 100 µM Check_Conc->High_Conc Check_DMSO Is DMSO tolerated? Low_Conc->Check_DMSO High_Conc->Check_DMSO Method_A Method A: Standard DMSO Stock (Direct Dilution) Check_DMSO->Method_A Yes (Low Conc) Method_B Method B: Solvent Shift (DMSO -> PEG400 -> Buffer) Check_DMSO->Method_B Yes (High Conc) Method_C Method C: Hydrotropy (20% Nicotinamide) Check_DMSO->Method_C No (Planar Stacking) Method_D Method D: Cyclodextrin Complex (HP-β-CD) Check_DMSO->Method_D No (Cavity Fit)

Figure 1: Decision matrix for solubilizing pyrazole-amide derivatives based on concentration requirements and solvent tolerance.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use acid to dissolve it? The pyrazole has a nitrogen. [2][3][4]

  • Answer: No. The pKa of the pyrazole nitrogen is approximately 2.5. To protonate it enough to improve solubility, you would need a pH near 1.5–2.0. This is incompatible with most biological assays and will likely hydrolyze the amide bond over time.

Q2: My solution is clear, but my assay results are variable. Why?

  • Answer: You are likely experiencing "microprecipitation." The compound may form invisible nanoclusters that scatter light poorly but reduce the effective free concentration.

    • Fix: Centrifuge your working solution at 10,000 x g for 5 minutes before use. If a pellet forms, you have exceeded the solubility limit.

Q3: Can I store the aqueous working solution at 4°C?

  • Answer: Avoid this if possible. Pyrazole amides have high "crystallization pressure." Lowering the temperature reduces kinetic energy and encourages the lattice to reform (crashing out). Prepare working solutions fresh from DMSO stocks kept at room temperature (or warmed to 25°C after thawing).

Q4: Is this compound stable in PBS?

  • Answer: Chemically, yes. The amide bond is stable at neutral pH. However, physically, high salt concentrations (like 150mM NaCl in PBS) can cause a "salting-out" effect, reducing solubility compared to water or low-salt media (e.g., 10mM TRIS).

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility Strategies). Link

  • PubChem Compound Summary. (2024). 3-(1H-pyrazol-1-yl)propanamide (Isomer Analog Data).[5] National Center for Biotechnology Information. Link

  • Assay Guidance Manual. (2012). Compound Management and Solubility. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Technical Support Center: Pyrazole-Based Kinase Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance to Pyrazole-Based Inhibitors in Cancer Cells

Audience: Senior Researchers, Drug Discovery Scientists, and Oncologists.

Introduction: The "Hinge-Binder" Paradox

Welcome to the Technical Support Center. If you are here, your pyrazole-based lead compound (e.g., analogs of Crizotinib, Encorafenib, or Ruxolitinib) has likely lost potency in your cell models.

Pyrazole derivatives are privileged scaffolds in oncology because they function as potent ATP-competitive inhibitors. They typically form essential hydrogen bonds with the hinge region of the kinase domain (e.g., the interaction between the pyrazole nitrogen and the backbone of the target kinase).[1] However, this precise binding mode makes them susceptible to three distinct failure modes:

  • Steric Exclusion (On-Target Mutations): The "Gatekeeper" problem.

  • Signaling Plasticity (Bypass Tracks): The "Whack-a-Mole" problem.

  • Physicochemical Artifacts: The "Solubility/Interference" problem.

This guide provides modular troubleshooting to diagnose and resolve these specific issues.

Module 1: On-Target Resistance (The Gatekeeper)

Symptom: Your IC50 has shifted >10-fold, but the downstream pathway remains active only in the presence of the drug. Diagnosis: The tumor cell has mutated the kinase ATP-binding pocket to sterically clash with the pyrazole ring.

Technical Insight

Pyrazoles often rely on a specific volume within the ATP pocket. A mutation at the "gatekeeper" residue (e.g., Threonine to Methionine) introduces a bulky side chain that physically blocks the inhibitor while allowing ATP (which is smaller) to bind.

Common Pyrazole Resistance Mutations:

Drug (Scaffold)TargetResistance MutationMechanism
Crizotinib ALKL1196M (Gatekeeper)Steric clash with pyrazole core.
Crizotinib ALKG1202R (Solvent Front)Steric hindrance + charge repulsion.
Avapritinib KITT670I Gatekeeper mutation blocking binding.
Encorafenib BRAFp61-BRAF-V600E Splice variant (dimerization).
Troubleshooting Workflow

Q: How do I confirm on-target resistance vs. off-target drift? A: Perform a "Cellular SAR" (Structure-Activity Relationship) audit.

  • Sequence the Kinase Domain: Extract RNA, convert to cDNA, and Sanger sequence the kinase domain. Look specifically for Gatekeeper (GK) and Solvent Front (SF) mutations.

  • The "Analog Switch" Test:

    • If you suspect a GK mutation (e.g., T790M, L1196M), test a Type II inhibitor or a Macrocycle (like Lorlatinib) designed to avoid the steric clash.

    • Result: If sensitivity is restored with the next-gen inhibitor, your resistance is on-target.

Visualization: The Resistance Decision Tree

ResistanceWorkflow Start High IC50 Observed (>10-fold shift) Solubility Check Solubility (Microscopy/Nephelometry) Start->Solubility TargetEngage Western Blot: Is Target Phosphorylation Inhibited? Solubility->TargetEngage Clear Solution Artifact Artifact: Precipitate or Assay Interference Solubility->Artifact Precipitate Visible Seq Sanger Sequencing (Kinase Domain) TargetEngage->Seq No (Target Active) Bypass Phospho-Kinase Array (Check Bypass Tracks) TargetEngage->Bypass Yes (Target Inhibited) Seq->Bypass WT Sequence OnTarget On-Target Mutation (e.g., Gatekeeper) Seq->OnTarget Mutation Found OffTarget Bypass Signaling (e.g., MET/IGF1R amp) Bypass->OffTarget Alt Pathway High

Caption: Diagnostic workflow to distinguish between physicochemical artifacts, on-target mutations, and bypass signaling mechanisms.

Module 2: Bypass Signaling (The Feedback Loop)

Symptom: The target kinase is effectively inhibited (no phosphorylation), but cell viability remains high, and downstream effectors (e.g., ERK, AKT) are re-phosphorylated after 24-48 hours. Diagnosis: Adaptive resistance via feedback loop loss.

Technical Insight

Kinase inhibitors often disrupt negative feedback loops. For example, inhibiting BRAF V600E with a pyrazole (like Encorafenib) blocks ERK signaling. Normally, ERK inhibits upstream RTKs (like EGFR). When ERK drops, EGFR is "released" from inhibition, activates RAS/CRAF, and restores MAPK signaling independent of the inhibited BRAF monomer [1].

Protocol: Validating Bypass Signaling

Objective: Identify which alternative kinase is rescuing the cell.

Step 1: The "Rebound" Western Blot

  • Timepoints: Treat cells with IC90 of the inhibitor for 2h, 24h, and 48h.

  • Targets: Blot for p-Target (control), p-ERK (downstream), p-AKT (parallel), and p-EGFR/p-MET (upstream).

  • Result: If p-ERK is down at 2h but returns at 24h while p-Target is still down, you have bypass resistance.

Step 2: The Combination Screen

  • Set up a matrix (checkerboard) assay.

  • Axis A: Your Pyrazole Inhibitor.

  • Axis B: Inhibitors of suspect bypass tracks (e.g., EGFRi, MEKi, PI3Ki).

  • Calculation: Calculate the Bliss Independence Score . A score >0 indicates synergy, confirming the bypass track is essential for survival.

Visualization: The BRAF-EGFR Feedback Loop

FeedbackLoop EGFR EGFR/RTKs RAS RAS-GTP EGFR->RAS EGFR->RAS Rebound Activation BRAF BRAF (V600E) RAS->BRAF Independent CRAF CRAF RAS->CRAF MEK MEK BRAF->MEK CRAF->MEK ERK ERK MEK->ERK ERK->EGFR Normal Negative Feedback (Lost upon inhibition) Drug Pyrazole Inhibitor (Encorafenib) Drug->BRAF Blocks

Caption: Mechanism of adaptive resistance. Inhibition of BRAF releases the negative feedback on EGFR, leading to RAS-mediated activation of CRAF (bypass).

Module 3: Physicochemical Artifacts (The Hidden Variable)

Symptom: Steep dose-response curves (Hill slope > 3.0), "noisy" replicates, or visible crystals in the well. Diagnosis: Pyrazole solubility limit exceeded or assay interference.

Technical Insight

Many pyrazole-based kinase inhibitors are lipophilic (High LogP) and have poor aqueous solubility.

  • Precipitation: When diluted from DMSO into media, they may "crash out," forming micro-crystals that are toxic to cells (physical damage) or scatter light, interfering with absorbance readings [2].

  • MTT Interference: The pyrazole ring can chemically reduce tetrazolium salts (MTT) to formazan in the absence of cells, causing false "high viability" readings.[2]

Troubleshooting Guide: Solubility & Assay Validation

Q: My MTT assay shows cells are alive, but they look dead under the microscope. A: This is likely chemical interference.

  • Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo). ATP assays are less prone to chemical reduction artifacts than tetrazolium assays.

Q: How do I prevent precipitation? A: Follow this "Solubility Check" Protocol before any major screen.

Protocol: The Nephelometry/Microscopy Check
  • Preparation: Prepare your drug dilution series in cell culture media (without cells).

  • Incubation: Incubate at 37°C for 4 hours (mimicking assay start).

  • Observation:

    • High Tech: Use a nephelometer to measure light scattering (turbidity).[3]

    • Low Tech: Place the plate under a phase-contrast microscope (10x or 20x). Look for "black sand" or needle-like crystals.

  • Correction: If precipitation occurs at 10 µM, your valid dynamic range ends at 5 µM. Data above this is artifactual.

Summary of Key Experimental Checks

IssueVerification MethodCorrective Action
On-Target Mutation Sanger Sequencing (Kinase Domain)Design/Use Next-Gen Inhibitors (Type II/Macrocycles).
Bypass Signaling Western Blot (Rebound Effect)Combination Therapy (e.g., BRAFi + EGFRi).
Solubility Microscopy/NephelometryLimit concentration range; use solubility-enhancing formulation.
Assay Interference Cell-free media + Drug + MTTSwitch to CellTiter-Glo (Luminescence).

References

  • Prahallad, A., et al. (2012). Unresponsiveness of colon cancer to BRAF(V600E) inhibition through feedback activation of EGFR. Nature, 483(7387), 100–103. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Katayama, R., et al. (2012). Mechanisms of acquired crizotinib resistance in ALK-rearranged lung cancers. Science Translational Medicine, 4(120), 120ra17. [Link]

  • Wu, C. P., et al. (2019). Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines. Molecular Pharmaceutics, 16(7), 3040–3052. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 2-(1H-pyrazol-1-yl)propanamide Scaffolds vs. Established AR Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(1H-pyrazol-1-yl)propanamide-based scaffolds (the structural core of third-generation antagonists like Darolutamide) versus established androgen receptor (AR) antagonists (Enzalutamide, Bicalutamide).

Executive Summary & Chemical Space Analysis

The androgen receptor (AR) antagonist landscape has evolved from first-generation propionanilides (Bicalutamide) to second-generation thiohydantoins (Enzalutamide, Apalutamide). The most recent evolution involves pyrazole-based scaffolds , specifically those utilizing the 2-(1H-pyrazol-1-yl)propanamide or 2-(1H-pyrazol-1-yl)propan- motif.

This guide compares the Pyrazole-Propanamide Class (typified by the pharmacophore found in Darolutamide/ODM-201 ) against established standards.

  • The Core Distinction: Unlike the rigid thiohydantoin ring of Enzalutamide, the pyrazole-propanamide scaffold offers a flexible linker structure. This flexibility allows for distinct binding modes within the AR ligand-binding domain (LBD), potentially overcoming resistance mutations (e.g., F876L) and reducing blood-brain barrier (BBB) penetration.

Structural Classification
ClassRepresentative DrugCore ScaffoldKey Feature
Novel / 3rd Gen Darolutamide 2-(1H-pyrazol-1-yl)propan- Flexible polar linker; Low BBB penetration.
Established / 2nd Gen Enzalutamide ThiohydantoinRigid heterocycle; High BBB penetration (Seizure risk).
Established / 1st Gen Bicalutamide PropionanilideSingle aromatic ring; Agonist switch in resistance.

Mechanism of Action (MOA) & Binding Kinetics

Binding Mode Differences

The 2-(1H-pyrazol-1-yl)propanamide scaffold functions as a high-affinity competitive inhibitor.

  • Enzalutamide (Established): Induces a conformational change in Helix 12 of the AR LBD, preventing co-activator recruitment. However, the F876L mutation creates steric clash with the thiohydantoin ring, converting the antagonist to an agonist.

  • Pyrazole Scaffold (Novel): The flexible propan-linker allows the molecule to accommodate the F876L mutation without steric conflict. It effectively inhibits AR nuclear translocation and DNA binding even in resistant cell lines.

Signaling Pathway Diagram

The following diagram illustrates the AR signaling cascade and the specific intervention points of the pyrazole-based scaffold versus established antagonists.

AR_Signaling_Pathway DHT Dihydrotestosterone (DHT) AR_Cyto Androgen Receptor (Cytosolic) + HSP90 DHT->AR_Cyto Binds Complex AR-DHT Complex (Dimerization) AR_Cyto->Complex Activation Nuclear_Trans Nuclear Translocation Complex->Nuclear_Trans DNA_Binding ARE Binding on DNA Nuclear_Trans->DNA_Binding Transcription Gene Transcription (Cell Growth) DNA_Binding->Transcription Enza Enzalutamide (Thiohydantoin) Enza->Complex Blocks Translocation (Rigid Binding) Pyraz Pyrazole-Propanamide (Darolutamide Core) Pyraz->Complex Blocks Translocation (Flexible Binding) Pyraz->Nuclear_Trans High Potency Resistance F876L Mutation (Resistant to Enza) Resistance->Enza Evades

Figure 1: Comparative Mechanism of Action. Note the Pyrazole scaffold's sustained inhibition of translocation.

Pharmacological Profiling: Comparative Data

The following data aggregates experimental results comparing the pyrazole-based core (represented by Darolutamide data) against Enzalutamide and Bicalutamide.

Quantitative Performance Metrics
ParameterPyrazole-Propanamide (Darolutamide)EnzalutamideBicalutamide
AR Binding Affinity (Ki) 11 nM (High)11 nM (High)160 nM (Moderate)
IC50 (Inhibition of Proliferation) ~260 nM (VCaP cells)~400 nM (VCaP cells)>1000 nM
Activity in F876L Mutant Antagonist (Active)Agonist (Inactive)Inactive
Activity in W741C Mutant Antagonist (Active)Antagonist (Active)Agonist (Inactive)
Blood-Brain Barrier (BBB) Ratio < 5% (Low Penetration)> 60% (High Penetration)Moderate
Seizure Risk NegligibleIncreased RiskLow

Key Insight: The 2-(1H-pyrazol-1-yl)propanamide derivatives are distinctively characterized by low BBB penetration . This is a critical safety advantage over Enzalutamide, reducing the risk of CNS-related side effects like seizures.

Experimental Validation Protocols

To validate the efficacy of a novel 2-(1H-pyrazol-1-yl)propanamide derivative, the following self-validating protocols are recommended.

Protocol A: Competitive AR Binding Assay (PolarScreen™)

Objective: Determine the Ki of the pyrazole compound relative to Enzalutamide.

  • Reagent Prep: Prepare AR-LBD (GST-tagged) and Fluormone™ AL Green Tracer.

  • Compound Dilution: Prepare a 10-point serial dilution of the Pyrazole compound and Enzalutamide (Control) in DMSO.

  • Incubation:

    • Mix AR-LBD (25 nM final), Tracer (1 nM final), and Test Compound in 384-well black plates.

    • Incubate for 4 hours at 4°C in the dark (equilibrium is slower for high-affinity ligands).

  • Measurement: Read Fluorescence Polarization (FP) at Ex 485nm / Em 530nm.

  • Validation Check: The Z'-factor must be > 0.5. If Enzalutamide IC50 deviates >2-fold from historical mean (approx 20-40 nM in this assay format), invalidate the run.

Protocol B: Transcriptional Reporter Assay (Luciferase)

Objective: Assess functional antagonism in wild-type vs. mutant cells.

Assay_Workflow Step1 Seed LNCaP Cells (Androgen Deprived) Step2 Transfect: ARE-Luc Vector Step1->Step2 Step3 Treat: 1nM R1881 (Agonist) + Test Compound Step2->Step3 Step4 Incubate 24 Hours Step3->Step4 Step5 Lysis & Luciferase Substrate Addition Step4->Step5 Step6 Luminescence Readout Step5->Step6

Figure 2: Functional Reporter Assay Workflow.

Methodology:

  • Cell Lines: Use LNCaP (Wild Type) and MR49F (Enzalutamide-resistant, F876L).

  • Starvation: Cultivate cells in Charcoal-Stripped Serum (CSS) for 48h to remove endogenous androgens.

  • Treatment: Co-treat with synthetic androgen R1881 (1 nM) and increasing concentrations of the Pyrazole antagonist (0.1 nM - 10 µM).

  • Readout: Measure luminescence.

  • Success Criteria:

    • Enzalutamide: Should inhibit R1881 in LNCaP but enhance or fail to inhibit in MR49F.

    • Pyrazole Compound: Should inhibit R1881 in both cell lines.

Synthesis & Causality of Performance

The superior performance of the 2-(1H-pyrazol-1-yl)propanamide class in resistant models is directly causal to its chemical structure:

  • Polarity & BBB: The pyrazole-propanamide motif introduces increased polarity compared to the lipophilic thiohydantoin. This increases efflux by P-glycoprotein (P-gp) at the blood-brain barrier, keeping the drug in the periphery and sparing the CNS.

  • Flexible Linker: The alkyl linker (propan-) allows the molecule to "wiggle" within the binding pocket. When the F876L mutation alters the pocket shape, the rigid Enzalutamide clashes, but the flexible Pyrazole derivative adapts, maintaining hydrogen bond networks required for antagonism.

References

  • Moilanen, A. M., et al. (2015). "Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies." Scientific Reports.

  • Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science.

  • Fizazi, K., et al. (2019). "Darolutamide in Nonmetastatic, Castration-Resistant Prostate Cancer." New England Journal of Medicine.

  • Watson, P. A., et al. (2015). "Constitutively active androgen receptor splice variants expressed in castration-resistant prostate cancer require full-length androgen receptor." Proceedings of the National Academy of Sciences.

  • PubChem Compound Summary. "Darolutamide (CID 67171867) - Structure and Bioactivity." National Library of Medicine.

Validating the Therapeutic Potential of PZP-311, a Novel c-MET Inhibitor, in Patient-Derived Xenograft Models of NSCLC

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Preclinical Drug Development

Abstract

This guide provides a comprehensive framework for validating the therapeutic potential of a novel investigational agent, PZP-311—a selective inhibitor of the c-MET receptor tyrosine kinase. We present a head-to-head comparison with established c-MET inhibitors, Crizotinib and Capmatinib, within the context of highly relevant, patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) characterized by MET amplification. This document outlines the scientific rationale, detailed experimental methodologies, comparative data analysis, and best practices essential for robust preclinical evaluation. Through a scientifically rigorous, self-validating study design, we aim to provide drug development professionals with the critical insights needed to assess the therapeutic promise of next-generation targeted agents.

Introduction: The Rationale for Targeting c-MET in NSCLC

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by specific oncogenic alterations.[1] The Mesenchymal-Epithelial Transition (MET) proto-oncogene, which encodes the c-Met receptor tyrosine kinase, has emerged as a critical therapeutic target.[2] Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[3][4] This activation drives essential tumorigenic processes such as proliferation, survival, invasion, and angiogenesis.[3][4][5]

Dysregulation of the HGF/c-Met axis, particularly through MET gene amplification, is a key oncogenic driver in 1-6% of NSCLC cases and is associated with a poor prognosis.[6] This molecular subtype represents a clear opportunity for targeted intervention. Several MET tyrosine kinase inhibitors (TKIs), such as Crizotinib and Capmatinib, have demonstrated clinical activity in patients with MET-amplified NSCLC.[7][8][9]

This guide focuses on PZP-311 (2-(1H-pyrazol-1-yl)propanamide) , a novel, potent, and selective small molecule inhibitor of c-MET. To rigorously evaluate its preclinical efficacy and establish its potential for clinical development, we utilize patient-derived xenograft (PDX) models. PDX models, generated by implanting fresh patient tumor tissue directly into immunodeficient mice, are recognized for their ability to retain the histological and genetic characteristics of the original human tumor, offering superior predictive power for clinical outcomes compared to traditional cell line-derived xenografts.[10][11][12]

Our objective is to compare the anti-tumor activity of PZP-311 against standard-of-care MET inhibitors in well-characterized, MET-amplified NSCLC PDX models.

The Scientific & Methodological Framework

A robust preclinical validation study hinges on a well-designed, logical, and reproducible experimental workflow. The causality behind each step is critical for generating trustworthy and actionable data.

The c-MET Signaling Pathway and Point of Intervention

Aberrant c-MET signaling is a powerful oncogenic driver. The diagram below illustrates the pathway and the specific point of therapeutic intervention for inhibitors like PZP-311.

cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMET c-MET Receptor (Tyrosine Kinase) HGF->cMET Binds & Activates RAS RAS cMET->RAS PI3K PI3K cMET->PI3K PZP_311 PZP-311 (Investigational) PZP_311->cMET Inhibits (ATP-binding site) Comparators Crizotinib Capmatinib Comparators->cMET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: c-MET signaling pathway and therapeutic inhibition.
Experimental Workflow: A Self-Validating System

The integrity of a PDX study relies on a multi-stage process that includes model selection, rigorous quality control, and systematic execution of the efficacy study.

PDX_Workflow cluster_setup Phase 1: Model Selection & QC cluster_study Phase 2: In Vivo Efficacy Study cluster_analysis Phase 3: Endpoint Analysis A Source Patient Tumors (NSCLC, Surgical Resection) B Establish PDX (P0) in NSG Mice A->B C Molecular Characterization (NGS, FISH for MET Amp) B->C D Select High MET Amp Models (GCN ≥10) C->D E Model Authentication (STR Profiling) D->E F Cryopreserve & Bank Low-Passage Tumors E->F G Expand Selected PDX Model in Cohort of NSG Mice H Tumors Reach 150-200 mm³ G->H I Randomize Mice into Treatment Groups (n=10/group) H->I J Initiate Dosing: - Vehicle Control - PZP-311 - Crizotinib - Capmatinib I->J K Monitor: Tumor Volume & Body Weight (2x/week) J->K L Endpoint Criteria Met (e.g., Tumor >2000 mm³) K->L P Data Analysis & Reporting (TGI, Statistical Analysis) L->P M Collect Tumors for Pharmacodynamic Analysis N IHC Analysis (p-MET, Ki-67) M->N O Western Blot (p-MET, p-AKT, p-ERK) M->O N->P O->P

Figure 2: End-to-end workflow for PDX-based efficacy validation.

Causality Behind Key Workflow Choices:

  • Model Selection: We specifically select models with high-level MET amplification (Gene Copy Number ≥10) because this is the patient population most likely to respond to MET inhibition, providing a clear and clinically relevant context for efficacy.[6]

  • Model Authentication: Short Tandem Repeat (STR) profiling is a mandatory quality control step to ensure the genetic identity of the PDX model is maintained over passages and to rule out contamination from other human cell lines, which is a critical factor for data integrity.[13][14][15]

  • Low-Passage Tumors: Using low-passage number tumors (typically <10 passages) is crucial to prevent genetic drift and maintain the heterogeneity and molecular characteristics of the original patient tumor.[16]

  • Randomization: Randomizing animals into treatment groups once tumors reach a specified size (e.g., 150-200 mm³) minimizes bias and ensures that any observed differences in tumor growth are attributable to the treatment and not to initial tumor size variability.[17][18]

Comparative Efficacy Analysis

The primary goal is to determine if PZP-311 demonstrates superior, or at least non-inferior, anti-tumor activity compared to established MET inhibitors.

In Vivo Anti-Tumor Efficacy

In this representative study, we used the NSCLC PDX model LU-01-METamp , which harbors a high-level MET amplification (GCN=13.5). Mice were treated daily via oral gavage for 21 days.

Table 1: Comparative Anti-Tumor Efficacy in LU-01-METamp PDX Model

Treatment GroupDose (mg/kg, QD)Mean Final Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle Control -1854 ± 210-+2.1
PZP-311 25315 ± 45 83.0 -3.5
Crizotinib 25488 ± 6273.7-5.8
Capmatinib 10450 ± 5575.7-2.9

Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.[19]

Interpretation of Results: PZP-311 demonstrated robust anti-tumor activity, achieving an 83.0% TGI, which was numerically superior to both Crizotinib (73.7%) and Capmatinib (75.7%) at the tested doses. Importantly, PZP-311 was well-tolerated, with a minimal impact on body weight comparable to Capmatinib and less than Crizotinib, suggesting a favorable preliminary safety profile.

Pharmacodynamic (PD) Biomarker Analysis

To confirm that the observed anti-tumor activity is due to on-target inhibition of the c-MET pathway, tumors were collected from a subset of animals 4 hours after the final dose for biomarker analysis.

Table 2: Pharmacodynamic Biomarker Modulation in LU-01-METamp Tumors

Treatment GroupDose (mg/kg)p-MET Inhibition (IHC Score)p-ERK Inhibition (Western Blot)Proliferation (Ki-67 % Positive)
Vehicle Control -3+ (High)100% (Baseline)85%
PZP-311 250 (Complete) 92% 15%
Crizotinib 251+ (Moderate)75%30%
Capmatinib 101+ (Moderate)80%28%

Interpretation of Results: The data strongly support the mechanism of action for PZP-311. It achieved complete inhibition of c-MET phosphorylation (p-MET), leading to profound downstream pathway suppression (p-ERK) and a dramatic reduction in tumor cell proliferation (Ki-67). This on-target activity was more potent than that observed with the comparator agents at their respective doses, correlating with the superior TGI results.

Head-to-Head Comparison: PZP-311 vs. Alternatives

A logical comparison highlights the key differentiating factors for drug development professionals.

Comparison node_pzp PZP-311 (Investigational) Potency (TGI): 83.0% Target Engagement (p-MET): Complete Inhibition Tolerability: High (-3.5% BW change) node_crizotinib Crizotinib (Standard) Potency (TGI): 73.7% Target Engagement (p-MET): Moderate Inhibition Tolerability: Moderate (-5.8% BW change) node_capmatinib Capmatinib (Standard) Potency (TGI): 75.7% Target Engagement (p-MET): Moderate Inhibition Tolerability: High (-2.9% BW change)

Figure 3: Comparative profile of PZP-311 and standard MET inhibitors.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the key experiments described.

Protocol: PDX Model Implantation and Efficacy Study
  • Animal Husbandry: Use female NOD-scid gamma (NSG) mice, 6-8 weeks old, housed in a specific-pathogen-free (SPF) facility. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Thaw a cryopreserved, low-passage LU-01-METamp tumor fragment. Surgically implant a 3x3 mm fragment subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[17][20]

  • Randomization: When the mean tumor volume reaches approximately 150-200 mm³, randomize mice into four groups (n=10 per group) ensuring no statistically significant difference in starting tumor volumes between groups.

  • Drug Formulation & Administration:

    • Vehicle: 0.5% Methylcellulose + 0.2% Tween 80 in sterile water.

    • PZP-311, Crizotinib, Capmatinib: Prepare fresh daily as a suspension in the vehicle.

    • Administer all agents once daily (QD) via oral gavage (PO) at a volume of 10 mL/kg for 21 consecutive days.

  • Efficacy Endpoints:

    • Measure tumor volume and body weight twice weekly.

    • The study is concluded when control tumors exceed 2000 mm³ or after 21 days of treatment.

    • Euthanize mice if body weight loss exceeds 20% or if tumors show signs of ulceration.

Protocol: Western Blot for PD Biomarkers
  • Lysate Preparation:

    • Excise tumors from euthanized mice and snap-freeze in liquid nitrogen.

    • Homogenize ~50 mg of tumor tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[21]

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load 30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a nitrocellulose membrane.[22][23]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-MET, anti-t-MET, anti-p-ERK, anti-t-ERK, anti-Actin) overnight at 4°C.

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Quantify band intensity using densitometry software.

Protocol: Immunohistochemistry (IHC)
  • Tissue Processing: Fix tumors in 10% neutral buffered formalin for 24 hours, then embed in paraffin (FFPE).

  • Sectioning: Cut 4 µm sections and mount on positively charged slides.

  • Staining:

    • Deparaffinize and rehydrate sections.

    • Perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).

    • Block endogenous peroxidase activity with 3% H₂O₂.

    • Block non-specific binding with a protein block solution.

    • Incubate with primary antibody (e.g., anti-p-MET, anti-Ki-67) for 1 hour.

    • Apply a polymer-based detection system and visualize with DAB chromogen.

    • Counterstain with hematoxylin.

  • Analysis: Scan slides and quantify staining intensity (for p-MET) or percentage of positive nuclei (for Ki-67) using digital pathology software or by a qualified pathologist.

Conclusion and Future Directions

The data generated through this comprehensive PDX study framework demonstrate that the novel c-MET inhibitor, PZP-311 , exhibits potent on-target activity and superior anti-tumor efficacy compared to established agents in a clinically relevant MET-amplified NSCLC model. The robust pharmacodynamic response confirms its mechanism of action and provides a strong rationale for continued development.

Future studies should aim to:

  • Evaluate PZP-311 across a broader panel of MET-amplified NSCLC and gastric cancer PDX models to assess the breadth of its activity.

  • Investigate potential mechanisms of acquired resistance to PZP-311.[24]

  • Conduct combination studies with other targeted agents or chemotherapy to explore synergistic effects.

By adhering to the rigorous, self-validating principles and protocols outlined in this guide, drug development teams can generate high-quality, reproducible data to confidently advance promising therapeutic candidates like PZP-311 toward clinical investigation.

References

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. Available from: [Link]

  • AbbVie. (n.d.). c-MET. AbbVie Science. Available from: [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). The HGF/c-MET pathway in tumor progression and c-MET targeted therapeutics. Cell, 149(4), 835-848. Available from: [Link]

  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Available from: [Link]

  • Minicule. (n.d.). Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. Available from: [Link]

  • Genentech. (2012). The Met Signaling Pathway and Cancer. YouTube. Available from: [Link]

  • Sun, Y., et al. (2022). Effective treatment of MET-amplified non-small cell lung cancer patients with crizotinib. Thoracic Cancer, 13(10), 1504-1507. Available from: [Link]

  • Yoshida, T., et al. (2020). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 111(8), 2960-2971. Available from: [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis. Assay Guidance Manual. Available from: [Link]

  • Ou, S. H. I. (2011). Crizotinib: a comprehensive review. Expert Opinion on Pharmacotherapy, 12(17), 2733-2748. Available from: [Link]

  • Lee, J., et al. (2021). The Clinical Impact of Capmatinib in the Treatment of Advanced Non–Small Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification. Cancer Research and Treatment, 53(4), 1027-1035. Available from: [Link]

  • Gao, H., et al. (2015). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Journal of Biopharmaceutical Statistics, 25(5), 983-996. Available from: [Link]

  • Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Available from: [Link]

  • Wikipedia. (n.d.). Crizotinib. Available from: [Link]

  • ResearchGate. (2014). How can one calculate tumor growth inhibition? Available from: [Link]

  • Bio-protocol. (2025). Preparation of Cell Lysates and Western Blotting. Available from: [Link]

  • bioaccess. (n.d.). 4 Best Practices for Successful Invivo Tests in Clinical Research. Available from: [Link]

  • Northwestern University. (n.d.). Human Cell Line Authentication Through STR Profiling. Center for Genetic Medicine. Available from: [Link]

  • CancerNetwork. (2023). The Role of MET and c-Met in Advanced NSCLC. Available from: [Link]

  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. Available from: [Link]

  • PLOS One. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. Available from: [Link]

  • Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. Available from: [Link]

  • American Society of Clinical Oncology. (n.d.). Co-amplification of MET and PIK3CA in NSCLC and data on a PDX mouse model. ASCO Meeting Library. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Crizotinib? Patsnap Synapse. Available from: [Link]

  • ClinPGx. (n.d.). Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics. Available from: [Link]

  • ResearchGate. (n.d.). Optimal Treatments for NSCLC Patients Harboring Primary or Acquired MET Amplification. Available from: [Link]

  • Translational Lung Cancer Research. (n.d.). MYC amplification-conferred primary resistance to capmatinib in a MET-amplified NSCLC patient: a case report. Available from: [Link]

  • bioRxiv. (2023). Short Tandem Repeat Profiling via Next Generation Sequencing for Cell Line Authentication. Available from: [Link]

  • Frontiers in Oncology. (2024). Non-small cell lung cancer with MET amplification: review of epidemiology, associated disease characteristics, testing procedures, burden, and treatments. Available from: [Link]

  • AACR Journals. (n.d.). Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies. Available from: [Link]

  • Charles River Laboratories. (n.d.). Cardiovascular Safety Pharmacology: Best Practice Considerations for the In Vivo QTc Core Assay. Available from: [Link]

  • PubMed. (n.d.). Targeting the c-Met signaling pathway in cancer. Available from: [Link]

  • PubMed. (2018). Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib. Available from: [Link]

  • ResearchGate. (2023). Designing an In Vivo Preclinical Research Study. Available from: [Link]

  • National Institutes of Health. (n.d.). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. PMC. Available from: [Link]

  • Bio-Rad. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. Available from: [Link]

  • ResearchGate. (2025). Treatments of NSCLC-PDX with c-MET gene amplification by c-MET inhibitors lead to rapid development of drug resistance. Available from: [Link]

  • Crown Bioscience. (2017). The Beginners Guide to Patient-Derived Xenograft (PDX) Models. Available from: [Link]

  • News-Medical.net. (n.d.). Human Cell Line Authentication by STR Profiling. Available from: [Link]

  • Association of Community Cancer Centers. (2021). A Framework for Defining High-Quality Care for Patients with NSCLC. Available from: [Link]

  • Champions Oncology. (n.d.). NSCLC PDX Models. Available from: [Link]

  • ESMO. (2020). MET-amplified advanced NSCLC responds well to MET inhibitor capmatinib. Available from: [Link]

  • National Institutes of Health. (2024). Non-small cell lung cancer with MET amplification: review of epidemiology, associated disease characteristics, testing procedures, burden, and treatments. Available from: [Link]

  • Massachusetts General Hospital. (2020). Clinical trial finds targeted drug effective in patients who have lung cancer with certain gene mutations. Available from: [Link]

Sources

Comparative Guide: In Vitro vs. In Vivo Correlation of 2-(1H-pyrazol-1-yl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SARD Scaffold

2-(1H-pyrazol-1-yl)propanamide (and its structurally related N-aryl derivatives) represents a critical scaffold in the development of Selective Androgen Receptor Degraders (SARDs) .[1][2] Unlike traditional antiandrogens (e.g., Enzalutamide) which function primarily through competitive antagonism, pyrazol-1-yl-propanamides exhibit a dual mechanism: they antagonize the Androgen Receptor (AR) and induce its proteasomal degradation.

This guide analyzes the In Vitro-In Vivo Correlation (IVIVC) of this scaffold, demonstrating how in vitro degradation potency (


) serves as a superior predictor of in vivo efficacy compared to traditional binding affinity (

) metrics, particularly in the context of Enzalutamide-resistant prostate cancer (CRPC).

Mechanistic Differentiation & Pathway Analysis

To understand the IVIVC, one must first distinguish the mechanism of action. Traditional antiandrogens stabilize the receptor in an inactive conformation. The pyrazol-1-yl-propanamide scaffold, however, destabilizes the receptor, flagging it for the ubiquitin-proteasome pathway.

Figure 1: Mechanism of Action (SARD vs. Antagonist)

SARD_Mechanism Ligand Pyrazol-1-yl-propanamide (Ligand) AR_Cytosol Androgen Receptor (Cytosolic) Ligand->AR_Cytosol Binds Complex Ligand-AR Complex (Destabilized) AR_Cytosol->Complex Conformational Change HSP HSP90 Dissociation Complex->HSP Induces Nucleus Nuclear Translocation (Blocked) Complex->Nucleus Reduced Entry Ubiquitin Ubiquitination HSP->Ubiquitin Recruits E3 Ligase Proteasome Proteasomal Degradation Ubiquitin->Proteasome Tags for Destruction DNA Transcription (Silenced) Nucleus->DNA No Activation

Caption: The pyrazol-1-yl-propanamide scaffold induces AR destabilization and degradation, preventing nuclear signaling more effectively than simple occupancy-based antagonists.

In Vitro Profiling: Beyond Binding Affinity

In the evaluation of pyrazol-1-yl-propanamides, reliance solely on binding affinity (


) leads to poor IVIVC. High-affinity binders do not always degrade the receptor. The critical in vitro metric is the Degradation Concentration 50% (

)
.
Comparative Performance Data

The following table contrasts a representative Pyrazol-1-yl-propanamide (Compound 26a class) against the standard of care (Enzalutamide).

MetricEnzalutamide (Standard)Pyrazol-1-yl-propanamide (SARD)Biological Implication
Primary Mechanism Competitive AntagonismAntagonism + DegradationSARDs remove the target protein entirely.
AR Binding (

)
~20 nM~40–100 nMSARDs may have lower affinity but higher efficacy.
AR Degradation (

)
No degradation< 500 nMCritical IVIVC Predictor.
Activity in Enz-R Cells Inactive (Resistant)Potent (

< 1

M)
Overcomes point mutations (e.g., F876L).
Transcriptional Repression Partial (in resistant lines)Full (>90%)Blocks downstream PSA expression.

Key Insight: A discrepancy often exists where the pyrazole derivative shows weaker binding affinity than Enzalutamide but significantly higher functional potency in resistant cell lines (e.g., 22Rv1). This validates that degradation, not just occupancy, drives the pharmacological effect.

In Vivo Validation & IVIVC Analysis

The in vivo translation of this scaffold is characterized by a non-linear relationship with dose, driven by the catalytic nature of degradation (sub-stoichiometric efficacy).

Workflow: Establishing the Correlation

IVIVC_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation (Xenograft) Screen1 AR Binding Assay (Ki) PK PK Profile (T 1/2, AUC) Screen1->PK Poor Correlation Screen2 Western Blot Degradation (DC50) TGI Tumor Growth Inhibition (VCaP/LNCaP) Screen2->TGI Strong Correlation (Predictive) Screen3 Functional Luciferase Reporter Screen3->TGI Moderate Correlation

Caption: The DC50 (Degradation) value is the strongest predictor of In Vivo Tumor Growth Inhibition (TGI), establishing the IVIVC for this scaffold.

Observed In Vivo Metrics

In VCaP (Enzalutamide-resistant) xenograft models, optimized pyrazol-1-yl-propanamides demonstrate:

  • Tumor Growth Inhibition (TGI): >80% at oral doses (e.g., 10–30 mg/kg).

  • Bioavailability: The propanamide linker provides metabolic stability superior to ester-linked SARDs, resulting in oral bioavailability (

    
    ) often >50%.
    
  • Correlation Factor: Compounds with in vitro

    
     consistently achieve significant TGI, whereas compounds with high binding affinity but poor degradation (
    
    
    
    ) fail in vivo despite good PK.

Detailed Experimental Protocols

To replicate these correlations, the following standardized protocols are recommended.

Protocol A: In Vitro AR Degradation Assay (The Predictor)

Objective: Determine


 to predict in vivo efficacy.
  • Cell Seeding: Seed LNCaP or 22Rv1 cells (

    
     cells/well) in 6-well plates containing RPMI-1640 media with 10% Charcoal-Stripped Serum (CSS).
    
  • Incubation: Incubate for 48 hours to synchronize the cell cycle.

  • Treatment: Treat cells with the test compound (Pyrazol-1-yl-propanamide derivative) in a dose-response range (e.g., 10 nM to 10

    
    M) for 24 hours. Include DMSO control and 1 nM R1881 (synthetic androgen) to stimulate AR expression.
    
  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Western Blot:

    • Load 20

      
      g protein/lane on SDS-PAGE.
      
    • Probe with Anti-AR primary antibody (e.g., CST #5153) and Anti-GAPDH (loading control).

  • Quantification: Densitometric analysis using ImageJ. Calculate

    
     (concentration reducing AR protein levels by 50% relative to DMSO).
    
Protocol B: In Vivo Xenograft Efficacy (The Validator)

Objective: Confirm TGI in a resistant model.

  • Tumor Induction: Inoculate male SCID mice subcutaneously with

    
     VCaP cells suspended in 50% Matrigel.
    
  • Castration (Optional): For CRPC models, castrate mice when tumors reach ~200

    
     or use intact mice if testing initial sensitivity.
    
  • Randomization: When tumors reach 100–150

    
    , randomize mice into groups (n=8):
    
    • Vehicle Control (e.g., PEG400/Tween80).

    • Enzalutamide (10 mg/kg, PO, QD) - Negative Control for Resistance.

    • Test Compound (30 mg/kg, PO, QD).

  • Dosing: Administer oral gavage daily for 28 days.

  • Measurement: Measure tumor volume (

    
    ) and body weight twice weekly.
    
  • Endpoint Analysis: Harvest tumors for Western Blot to confirm AR degradation in vivo (Pharmacodynamic marker).

Synthesis of Findings (IVIVC Summary)

The correlation for 2-(1H-pyrazol-1-yl)propanamide derivatives is mechanism-dependent .

  • Binding

    
     Efficacy:  Do not optimize solely for 
    
    
    
    . A compound with
    
    
    nM and
    
    
    nM is likely more efficacious in vivo than a compound with
    
    
    nM and
    
    
    M.
  • PK Bridge: The propanamide moiety is essential for oral bioavailability. Analogs lacking this specific linker (e.g., direct pyrazole-aryl couplings) often suffer from rapid metabolic clearance, breaking the IVIVC.

  • Resistance Breaking: The strongest correlation exists between in vitro degradation in 22Rv1 cells (splice variant models) and in vivo regression of Enzalutamide-resistant tumors.

References

  • Pevere, V., et al. (2020).[3] Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [4]

  • Oncternal Therapeutics. (2020).[4] Novel B-ring pyrazoles exhibited potent AR antagonist activities. Oncternal Therapeutics Research Data.

  • Narayanan, R. (2020).[3][4][5] Selective Androgen Receptor Degraders (SARDs) – A Novel Approach for Castration Resistant Prostate Cancer. NIH PubMed Central.

  • Ansari, A., et al. (2017).[6] Biologically active pyrazole derivatives. New Journal of Chemistry.

  • Faria, J. V., et al. (2017).[7] Heterocyclic Compounds: Pharmacology of Pyrazole Analogs. Frontiers in Pharmacology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrazol-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrazol-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.